1-Boc-piperidine-3-acetic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGREZDLJVVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399467 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183483-09-2 | |
| Record name | [1-(tert-Butoxycarbonyl)piperidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-piperidine-3-acetic acid
This technical guide provides a comprehensive overview of 1-Boc-piperidine-3-acetic acid, a versatile building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
General Information
This compound is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and utility in multi-step organic syntheses.[1][2] This compound is chiral and exists as a racemic mixture or as individual (R) and (S) enantiomers. These chiral variants are crucial for the development of stereospecific pharmaceuticals.
Table 1: Chemical Abstract Service (CAS) Numbers
| Compound Name | CAS Number |
| This compound (racemic) | 183483-09-2[3][4], 143900-44-1[5] |
| (R)-(1-Boc-piperidin-3-yl)acetic acid | 912940-89-7[1] |
| (S)-(1-Boc-piperidin-3-yl)acetic acid | 941289-27-6[2][6][7] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][4] |
| Molecular Weight | 243.3 g/mol | [1][2][4] |
| Appearance | White to light yellow solid or powder | [1][2] |
| Purity | ≥ 95-98% (typically analyzed by HPLC) | [1][2][4] |
| Storage Conditions | 0-8°C | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; sparingly soluble in water. | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a multi-step process that often starts from readily available precursors like 3-hydroxypyridine or L-glutamic acid.[9] A general synthetic strategy involves the formation of the piperidine ring, introduction of the acetic acid moiety, and subsequent protection of the nitrogen atom with a Boc group.
General Experimental Protocol for Boc Protection:
A common method for the introduction of the Boc protecting group onto a piperidine derivative involves the reaction with di-tert-butyl dicarbonate (Boc₂O). The following is a representative protocol based on literature procedures for the Boc protection of amine-containing compounds.[9][10]
-
Dissolution: The piperidine precursor (1 equivalent) is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: An appropriate base, such as triethylamine or sodium bicarbonate, is added to the solution to facilitate the reaction.
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (typically 1.05-1.2 equivalents) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild acidic solution. The aqueous phase is then extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
General Workflow for Synthesis:
The following diagram illustrates a generalized synthetic workflow for obtaining this compound from a suitable starting material.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of pharmaceuticals. The Boc protecting group allows for selective chemical modifications at other positions of the molecule.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Specifically, it has been utilized in the development of analgesics and anti-inflammatory drugs.[2][7]
-
Drug Discovery: The unique structure of this compound allows for the modification and optimization of drug candidates, which can lead to enhanced efficacy and reduced side effects.[1] The introduction of the piperidine moiety can improve the pharmacokinetic properties of a drug molecule.
-
Biochemical Research: This compound is employed in studies investigating enzyme interactions and receptor binding, contributing to a deeper understanding of biological processes and disease mechanisms.[1]
-
Peptide Chemistry: The Boc-protected nature of this molecule makes it a suitable component in peptide synthesis, where controlled and selective reactions are paramount.[2][7]
-
Ligand and Catalyst Synthesis: The chiral versions of this compound are used in asymmetric synthesis to create specific ligands and catalysts.[2][7]
Signaling Pathway and Drug Target Interaction:
While this compound is a building block and not an active pharmaceutical ingredient itself, it is a component of molecules that target a variety of biological pathways. The piperidine core is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The logical relationship in its application in drug discovery is illustrated below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 183483-09-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound , 95% , 183483-09-2 - CookeChem [cookechem.com]
- 5. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 6. (S)-1-Boc-3-Piperidine acetic acid, CAS No. 941289-27-6 - iChemical [ichemical.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chembk.com [chembk.com]
- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid, also known as tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a carboxylic acid functional group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3] This compound is particularly valuable in the development of novel therapeutics, including analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1][2][3] The Boc group ensures stability and allows for selective reactions at other positions of the molecule, streamlining synthetic pathways in drug discovery.[1][3]
This technical guide provides a comprehensive overview of the physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in modern drug development.
Physicochemical and Quantitative Data
The key properties of this compound are summarized below. Data for racemic, (R), and (S) enantiomers are provided where available.
| Property | Value | Reference |
| Molecular Weight | 243.30 g/mol | [2][4] |
| Molecular Formula | C₁₂H₂₁NO₄ | [2][4] |
| Appearance | White to light yellow solid or powder | [2] |
| Melting Point | 76-79 °C | |
| Boiling Point | 373 °C at 760 mmHg | |
| Flash Point | 179.4 °C | |
| Purity (Typical) | ≥ 96% (racemic), ≥ 98% (enantiomers by HPLC) | [2][3] |
| Storage Conditions | 0-8 °C, in a dry, cool, and well-ventilated place | [2][3] |
Table 1: CAS Registry Numbers
| Compound Form | CAS Number |
| Racemic | 183483-09-2 |
| (S)-enantiomer | 941289-27-6 |
| (R)-enantiomer | 912940-89-7 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. A common and logical pathway involves the preparation of the key intermediate, 1-Boc-3-piperidone, followed by olefination and subsequent hydrolysis.
Logical Synthesis Workflow
The overall synthetic strategy is depicted in the workflow diagram below. This pathway represents a common approach in organic synthesis for converting a cyclic ketone to a carboxylic acid derivative with a one-carbon extension.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocols
This protocol describes the oxidation of 1-Boc-3-hydroxypiperidine.
-
Materials: 1-Boc-3-hydroxypiperidine (1.0 eq.), Dess-Martin periodinane (1.1 eq.), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 1-Boc-3-hydroxypiperidine (e.g., 5.0 g, 24.84 mmol) in DCM (125 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (e.g., 11.59 g, 27.33 mmol) in portions while maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours. A white solid will precipitate.[1]
-
Filter the mixture to remove the white solid and wash the solid with ethyl acetate (100 mL).
-
Combine the organic filtrates and wash with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-3-piperidone.[1] The product is typically a white solid with a yield of around 86%.[1]
-
This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction, a standard method for olefination, followed by reduction and hydrolysis.[5]
-
Materials: 1-Boc-3-piperidone (1.0 eq.), Triethyl phosphonoacetate (1.1 eq.), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.), Tetrahydrofuran (THF), Palladium on carbon (10% Pd/C), Hydrogen (H₂), Lithium hydroxide (LiOH), Water, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
Horner-Wadsworth-Emmons Reaction:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water. Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude ethyl 2-(1-Boc-piperidin-3-ylidene)acetate by column chromatography.
-
-
Alkene Reduction:
-
Dissolve the purified alkene intermediate in ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain ethyl 1-Boc-piperidine-3-acetate.
-
-
Ester Hydrolysis:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH (or NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
-
Characterization Methods
-
Objective: To determine the chemical purity and, for chiral variants, the enantiomeric excess.
-
Instrumentation: HPLC system with a UV detector.
-
Method for Chemical Purity (Reversed-Phase):
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Purity is calculated based on the area percentage of the main peak.
-
-
Method for Enantiomeric Purity (Chiral HPLC):
-
Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane and isopropanol with a modifier like TFA.
-
Analysis: The enantiomeric excess (ee%) is determined by comparing the peak areas of the two enantiomers.
-
-
Objective: To confirm the chemical structure and identity of the compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR Analysis: The spectrum will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the methylene protons of the acetic acid group.
-
¹³C NMR Analysis: The spectrum will confirm the presence of all 12 carbon atoms, including the carbonyls of the Boc and carboxylic acid groups, and the carbons of the piperidine ring.
Caption: Experimental workflow for NMR characterization.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. The piperidine moiety is a common structural feature in many biologically active compounds.
-
Intermediate in Pharmaceutical Synthesis: It is a key intermediate for piperidine-based drugs, which are known for their diverse biological activities.[3]
-
Peptide Chemistry: The compound is used in peptide synthesis, where the Boc group allows for selective and efficient creation of complex peptide structures.[1][2]
-
Drug Candidate Optimization: Its structure enables researchers to modify and optimize potential drug candidates, aiming to enhance efficacy and reduce side effects.[3]
-
Biochemical Research: The molecule is employed in studies of enzyme interactions and receptor binding, which contributes to a better understanding of biological processes and disease mechanisms.[3]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of dust formation, use a suitable respirator.
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes and prevent dust formation.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.
References
In-Depth Technical Guide: Physical Properties of 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a chiral heterocyclic building block crucial in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, combined with a carboxylic acid functional group and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and its role in synthetic pathways.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, storage, and application in chemical synthesis. The data presented below has been compiled from various chemical suppliers and safety data sheets. It is important to note that some values, particularly the boiling point and density, are predicted values derived from computational models.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₁NO₄ | [1][2] |
| Molecular Weight | 243.3 g/mol | [1][2] |
| Appearance | White to off-white or light yellow solid/powder. | [1] |
| Melting Point | 76-79 °C | [2] |
| Boiling Point | 373.0 ± 15.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.121 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol and dichloromethane. | [1] |
| pKa | 4.56 ± 0.10 (Predicted) | [2] |
| Storage Conditions | 0-8 °C | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of this compound. These protocols are based on standard organic chemistry laboratory techniques.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the observed approximate melting point.
-
Insert a new packed capillary tube and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Note: This is for informational purposes as this compound is a solid at room temperature and has a high predicted boiling point, suggesting that distillation under atmospheric pressure may lead to decomposition.
Materials:
-
This compound sample (melted)
-
Thiele tube filled with a high-boiling point oil (e.g., mineral oil)
-
Micro test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
Procedure:
-
Add a small amount of the this compound to a micro test tube.
-
Place a capillary tube, with its sealed end up, into the micro test tube containing the sample.
-
Attach the micro test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer and attached tube in the Thiele tube so that the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination
Objective: To qualitatively assess the solubility of the compound in various solvents.
Materials:
-
This compound sample
-
Test tubes
-
Spatula
-
A range of solvents: water, ethanol, dichloromethane, 5% aqueous HCl, 5% aqueous NaOH.
Procedure:
-
Place approximately 10-20 mg of this compound into separate, labeled test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each test tube vigorously for 30-60 seconds.
-
Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.
-
For sparingly soluble samples, gentle warming can be applied to assess temperature effects on solubility.
-
The solubility in acidic and basic solutions can provide insights into the functional groups present. Dissolution in 5% NaOH would be expected due to the carboxylic acid group forming a soluble salt.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group.
Materials:
-
This compound sample
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Distilled or deionized water
-
Co-solvent if needed for solubility (e.g., ethanol)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water (or a water/co-solvent mixture).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the stir bar into the solution.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin stirring the solution and record the initial pH.
-
Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
Synthetic Workflow and Applications
This compound is not typically used for its direct biological activity but rather as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its primary application is in the synthesis of nipecotic acid derivatives, which are known inhibitors of γ-aminobutyric acid (GABA) uptake.[3][4][5] By inhibiting the reuptake of the neurotransmitter GABA, these compounds can potentiate inhibitory neurotransmission in the central nervous system, making them valuable for the treatment of conditions such as epilepsy and anxiety.
The following diagram illustrates a generalized synthetic workflow where this compound is used to synthesize a generic GABA uptake inhibitor.
Caption: Synthetic pathway from this compound to a GABA uptake inhibitor.
In this workflow, the carboxylic acid of this compound is first activated and coupled with a desired amine (R-NH₂) to form an amide bond. The Boc protecting group prevents unwanted side reactions at the piperidine nitrogen. In the final step, the Boc group is removed under acidic conditions to yield the active nipecotic acid derivative. The "R" group is typically a lipophilic moiety that enhances the compound's ability to cross the blood-brain barrier and interact with the GABA transporter.
References
In-Depth Technical Guide on the Solubility of 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 1-Boc-piperidine-3-acetic acid, detailed experimental protocols for solubility determination, and a logical workflow for these studies. Due to a lack of specific quantitative solubility data in publicly available literature, this guide also extrapolates expected solubility behaviors based on the compound's structural features and data from analogous compounds.
Core Data Presentation: Solubility Profile
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Aqueous | Water | Limited, slightly soluble[1] | The carboxylic acid group can engage in hydrogen bonding with water, but the bulky, non-polar Boc group and the piperidine ring limit overall aqueous solubility. The solubility of the related N-BOC-piperidine-4-carboxylic acid is also described as insoluble in water. |
| Buffered Solutions (e.g., PBS) | pH-dependent | At higher pH, the carboxylic acid will be deprotonated to a carboxylate, which should increase aqueous solubility. Conversely, at low pH, the compound will be fully protonated and likely less soluble. | |
| Polar Protic | Ethanol | Soluble[1] | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain can interact with the non-polar parts of the molecule. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of solvating both the polar and, to a lesser extent, non-polar regions of the molecule. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble[1] | Dichloromethane is a good solvent for many organic compounds with moderate polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Acetone | Soluble | Acetone's polarity is suitable for dissolving compounds with mixed polarity like this compound. | |
| Non-Polar | Hexane | Insoluble | The overall polarity of the molecule is too high for it to be soluble in a non-polar solvent like hexane. |
Experimental Protocols for Solubility Determination
For researchers needing to establish quantitative solubility data for this compound, the following established methodologies are recommended.
Shake-Flask Method (Higuchi and Connors)
This is a widely recognized and reliable method for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to sediment.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.
-
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or µg/mL, by back-calculating from the dilution.
Gravimetric Method
Objective: To determine the mass of this compound dissolved in a known mass or volume of a solvent.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., filter paper and funnel)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Saturation: Prepare a saturated solution of this compound in the chosen solvent by following the "Preparation" and "Equilibration" steps of the shake-flask method.
-
Filtration: Filter the saturated solution to remove any undissolved solid.
-
Measurement:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again to determine the mass of the solution.
-
-
Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dry solute.
-
Calculation:
-
The mass of the dissolved solute is the final weight of the dish minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the solution minus the weight of the dissolved solute.
-
The solubility can then be expressed as g of solute per 100 g of solvent or other relevant units.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks for understanding and determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Caption: A typical experimental workflow for determining solubility.
References
In-depth Technical Guide: ¹H NMR Spectrum of 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Boc-piperidine-3-acetic acid. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. A thorough understanding of its spectral characteristics is crucial for structure confirmation, purity assessment, and reaction monitoring.
¹H NMR Spectral Data
The following table summarizes the expected quantitative ¹H NMR data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference. The multiplicity describes the splitting pattern of the signal, and the coupling constant (J) provides information about the interactions between neighboring protons. The integration value corresponds to the number of protons giving rise to the signal.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - | 9H |
| Piperidine Ring Protons | ~1.20 - 1.90 | Multiplet | - | 5H |
| -CH₂-COOH | ~2.30 | Doublet | ~6.5 | 2H |
| Piperidine Ring Protons (adjacent to N) | ~2.80 - 4.10 | Multiplet | - | 4H |
| -COOH | ~11.0 - 12.0 | Broad Singlet | - | 1H |
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound and the logical relationship of its distinct proton environments, which give rise to the signals observed in the ¹H NMR spectrum.
synthesis of 1-Boc-piperidine-3-acetic acid from piperidine-3-acetic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of 1-Boc-piperidine-3-acetic acid from piperidine-3-acetic acid. This process involves the protection of the secondary amine in the piperidine ring with a tert-butoxycarbonyl (Boc) group, a critical step in multi-step organic synthesis. The resulting N-protected compound is a valuable chiral building block for the development of various pharmaceutical agents.[1][2] The Boc protecting group is stable under most basic and nucleophilic conditions, allowing for selective chemical modifications at other positions of the molecule.[3][4]
Core Synthesis Pathway
The fundamental reaction is the N-acylation of the secondary amine of piperidine-3-acetic acid with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is typically performed in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.[5] The Boc group can be readily removed later under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3]
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the Boc protection of piperidine-3-acetic acid. Yields and reaction times can vary based on the specific scale and purity of the starting materials.
| Parameter | Value/Description | Notes |
| Starting Material | Piperidine-3-acetic acid | Can be used as the free base or a salt (e.g., hydrochloride). |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.05 to 1.5 equivalents.[6] |
| Base | Sodium Bicarbonate (NaHCO₃) or NaOH | Used to neutralize the reaction and deprotonate the amine. |
| Solvent System | Tetrahydrofuran (THF) / Water | A biphasic or miscible system ensures all reactants are soluble. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature.[6] |
| Reaction Time | 12-48 hours | Monitored by TLC or LC-MS for completion.[7] |
| Typical Yield | 85-99% | High yields are common for this type of protection.[6][7] |
| Purification | Acid-base extraction, Column Chromatography | Purification is often straightforward due to the clean nature of the reaction. |
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of this compound on a laboratory scale.
Materials and Reagents:
-
Piperidine-3-acetic acid (1 equiv.)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.)
-
Sodium bicarbonate (NaHCO₃) (3 equiv.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-acetic acid (1 equiv.) and sodium bicarbonate (3 equiv.) in a 1:1 mixture of THF and water.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise over 15 minutes.[6]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approximately 16-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.[7]
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by silica gel column chromatography. The pure this compound is typically obtained as a white to off-white solid.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the N-Boc Protection of Piperidine-3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic treatment.[1][2] In pharmaceutical development, piperidine scaffolds are crucial components of many bioactive molecules. The selective protection of the piperidine nitrogen is a critical step to prevent unwanted side reactions during the synthesis of complex drug candidates. This guide provides a detailed overview of the mechanism, experimental protocols, and reaction parameters for the N-Boc protection of piperidine-3-acetic acid, a valuable building block in medicinal chemistry.
Core Reaction Mechanism
The protection of the secondary amine in piperidine-3-acetic acid with di-tert-butyl dicarbonate ((Boc)₂O) proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This anion is unstable and subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas. The presence of a base is typically required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the protonated amine formed during the reaction.[2][3]
Experimental Protocol
The following is a representative experimental procedure for the N-Boc protection of piperidine-3-acetic acid, synthesized from established methods for similar amino acids and piperidine derivatives.[4]
Materials:
-
Piperidine-3-acetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)
-
Base (e.g., Sodium bicarbonate, Sodium carbonate, Triethylamine) (1.5 - 2.5 eq)
-
Solvent (e.g., Dioxane/Water (1:1), THF/Water (1:1), Methanol, Dichloromethane)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve piperidine-3-acetic acid (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Basification: Add the selected base (e.g., sodium carbonate, 2.0 eq) to the solution and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq), either neat or dissolved in a small amount of the organic solvent, dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-piperidine-3-acetic acid.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Summary of Reaction Conditions and Quantitative Data
The choice of solvent and base can significantly impact reaction time and yield. The following table summarizes common conditions used for the Boc protection of piperidine derivatives and related amino acids.
| Substrate | Reagent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl 2-aminopentanedioate | (Boc)₂O (1.5) | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 to RT | 6 | 92 | |
| N-benzyl-3-hydroxy piperidine | (Boc)₂O (1.05) | - (During hydrogenolysis) | Methanol | RT | 5 | 79 | [5] |
| 4-Piperidinecarboxylic acid | (Boc)₂O | Na₂CO₃ / NaHCO₃ buffer | Water | 30 | 22 | N/A | [4] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | - (Amine is 1.5 eq) | THF | 0 to RT | Overnight | 89 | [6] |
| General Amines | (Boc)₂O (2-3) | NaOH, DMAP, or NaHCO₃ (1-1.5) | Water, THF, MeCN | RT to 40 | N/A | High | [2] |
N/A: Not available in the cited source. RT: Room Temperature. TEA: Triethylamine. DMAP: 4-Dimethylaminopyridine.
Standard Experimental Workflow
The following diagram illustrates the logical workflow for a typical Boc protection experiment, from reaction setup to product isolation.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Page loading... [guidechem.com]
- 5. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 6. beilstein-journals.org [beilstein-journals.org]
Structural Characterization of 1-Boc-piperidine-3-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of 1-Boc-piperidine-3-acetic acid, a key building block in medicinal chemistry and pharmaceutical development. This document outlines the fundamental physicochemical properties, detailed experimental protocols for spectroscopic and crystallographic analysis, and presents the expected quantitative data in structured tables for ease of comparison.
Physicochemical Properties
This compound, with the systematic name 2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid, is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 183483-09-2 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Spectroscopic and Crystallographic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR Spectroscopy Data
The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |
| ~1.50-1.70 | m | 2H | Piperidine ring protons |
| ~1.80-2.00 | m | 2H | Piperidine ring protons |
| ~2.20-2.40 | m | 3H | Piperidine ring proton (CH) and Acetic acid (-CH₂COOH) |
| ~2.80-3.00 | m | 2H | Piperidine ring protons |
| ~3.80-4.00 | m | 2H | Piperidine ring protons |
| ~10.0-12.0 | br s | 1H | Carboxylic acid (-COOH) |
¹³C NMR Spectroscopy Data
The following data is based on typical chemical shifts for N-Boc piperidine derivatives and related structures.
| Chemical Shift (ppm) | Assignment |
| ~28.4 | Boc (-C(CH₃)₃) |
| ~25.0-35.0 | Piperidine ring carbons |
| ~40.0-50.0 | Piperidine ring carbons (adjacent to N) |
| ~38.0 | Acetic acid (-CH₂COOH) |
| ~79.5 | Boc (-C(CH₃)₃) |
| ~155.0 | Boc (C=O) |
| ~175.0 | Carboxylic acid (-COOH) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~2975, 2870 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1740 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1450 | Medium | C-H bend (Aliphatic) |
| ~1160 | Strong | C-O stretch (Boc) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
| m/z | Interpretation |
| 244.15 | [M+H]⁺ (Protonated molecule) |
| 188.13 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |
| 144.08 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
X-ray Crystallography
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy Protocol
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
Logical Relationships in Structural Characterization
The structural confirmation of this compound is a stepwise process where each analytical technique provides complementary information.
Navigating Chirality: A Technical Guide to Racemic and Enantiopure 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the stereochemistry of molecular scaffolds plays a pivotal role in determining pharmacological activity, efficacy, and safety. The piperidine ring, a ubiquitous feature in a multitude of bioactive compounds, is a prime example of a privileged structure where chirality can profoundly influence biological outcomes. This technical guide provides an in-depth exploration of racemic and enantiopure 1-Boc-piperidine-3-acetic acid, a key building block in the synthesis of numerous pharmaceutical agents. We will delve into its synthesis, chiral resolution, and the critical importance of enantiopurity in drug design, supported by detailed experimental protocols and comparative data.
Core Concepts: The Significance of Enantiopurity
A racemic mixture contains equal amounts of two non-superimposable mirror images of a chiral molecule, known as enantiomers. While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Consequently, the use of enantiopure compounds is a cornerstone of rational drug design, leading to improved therapeutic indices and safer medicines.
Comparative Data: Racemic vs. Enantiopure this compound
A clear understanding of the physicochemical differences between the racemic mixture and the individual enantiomers is crucial for their effective use in synthesis and process development. The following table summarizes key quantitative data for racemic and enantiopure this compound.
| Property | Racemic this compound | (R)-1-Boc-piperidine-3-acetic acid | (S)-1-Boc-piperidine-3-acetic acid |
| Molecular Formula | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol | 243.30 g/mol | 243.30 g/mol |
| Appearance | White to off-white solid[1] | White powder[2] | White to light yellow solid or powder[3] |
| Melting Point | 76-79 °C[1][4] | Data not available | Data not available |
| Optical Rotation | 0° (optically inactive) | Data not available | Data not available |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.[5] | Soluble in organic solvents. | Soluble in organic solvents.[3] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the synthesis and analysis of chiral compounds. This section provides step-by-step protocols for the preparation of racemic this compound, its resolution into individual enantiomers, and the determination of enantiomeric purity.
Protocol 1: Synthesis of Racemic this compound
This synthesis is a two-step process involving the hydrogenation of 3-pyridineacetic acid to piperidine-3-acetic acid, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.
Step 1: Hydrogenation of 3-Pyridineacetic Acid
-
Materials: 3-Pyridineacetic acid, Platinum(IV) oxide (PtO₂), Glacial acetic acid, Hydrogen gas (H₂).
-
Procedure:
-
In a high-pressure reactor vessel, dissolve 3-pyridineacetic acid in glacial acetic acid.
-
Carefully add a catalytic amount of PtO₂ (approximately 5 mol%) to the solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the reaction mixture at a set temperature (e.g., 40°C) for a specified time (e.g., 16 hours), or until hydrogen uptake ceases.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent (acetic acid) under reduced pressure to obtain crude piperidine-3-acetic acid.
-
Step 2: Boc Protection of Piperidine-3-acetic Acid
-
Materials: Crude piperidine-3-acetic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude piperidine-3-acetic acid in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to act as a base.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the mixture and stir at room temperature overnight.
-
After the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield racemic this compound.
-
Protocol 2: Chiral Resolution of Racemic this compound via Diastereomeric Salt Formation
This protocol describes a classical resolution method using a chiral amine to form diastereomeric salts that can be separated by fractional crystallization.
-
Materials: Racemic this compound, Enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine), Ethyl acetate, Hexane, 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the racemic this compound in a suitable solvent such as ethyl acetate.
-
Slowly add a solution of the enantiomerically pure chiral amine (0.5 equivalents) in the same solvent.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of one of the diastereomeric salts.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.
-
Recrystallize the collected salt from a suitable solvent system (e.g., ethyl acetate/hexane) to improve diastereomeric purity.
-
To recover the enantiopure acid, dissolve the purified diastereomeric salt in water and acidify with 1M HCl.
-
Extract the liberated enantiopure this compound with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to obtain one enantiomer.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification, extraction of the chiral amine, followed by acidification and extraction of the desired acid.
-
Protocol 3: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique to determine the enantiomeric excess (e.e.) of a chiral compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel CHIRALPAK series column (e.g., CHIRALPAK IC-3), is often effective for separating N-Boc protected compounds.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) is a common choice. The ratio can be optimized to achieve baseline separation (e.g., starting with 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram for the separation of the two enantiomers. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.
-
Visualizing the Workflow: From Synthesis to Application
The following diagrams, generated using the DOT language, illustrate the key workflows associated with this compound.
References
- 1. 183483-09-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 5. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 6. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of 1-Boc-piperidine-3-acetic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a valuable chiral building block for the synthesis of peptidomimetics and other modified peptides. Its incorporation into peptide sequences can impart unique conformational constraints and improve pharmacological properties such as metabolic stability, bioavailability, and receptor affinity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing the Boc/Bzl orthogonal protection strategy. These application notes provide detailed protocols for the use of this compound in peptide synthesis, from coupling to final cleavage and purification.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are representative and may vary depending on the specific peptide sequence, scale, and resin used.
| Parameter | Value | Notes |
| Resin Type | MBHA Resin | Suitable for the synthesis of C-terminal amides using Boc-SPPS. |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins. |
| Coupling Reagents | HBTU / DIEA | Standard coupling conditions for Boc-SPPS. |
| This compound Coupling Efficiency | >95% | Monitored by Kaiser test (negative result). |
| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final peptide. |
| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is typically required to achieve higher purity. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl strategy on a MBHA resin.
1. Resin Preparation and Swelling:
-
Place the desired amount of MBHA resin in a solid-phase synthesis vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DCM from the vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for a 5-minute pre-wash.[1]
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20 minutes.[1]
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3 times) and then isopropanol (IPA) (2 times).[1]
3. Neutralization:
-
Wash the resin with DCM (2 times).
-
Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM (3 times) to remove excess base.
4. Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 10-15 minutes.
-
Add the activated solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result is expected).
-
Wash the resin with DMF (4 times) and DCM (3 times).
5. Subsequent Amino Acid Couplings:
-
Repeat the Boc deprotection (Step 2), neutralization (Step 3), and coupling (Step 4, using the desired Boc-protected amino acid) cycles until the desired peptide sequence is assembled.
Protocol 2: Cleavage from the Resin and Final Deprotection
This protocol describes the cleavage of the synthesized peptide from the MBHA resin and the simultaneous removal of side-chain protecting groups.
1. Resin Preparation:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of TFA/Thioanisole/m-Cresol (90:5:5 v/v/v). For peptides containing tryptophan, add 1,2-ethanedithiol (EDT) (2.5%) to the cocktail.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
4. Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Protocol 3: Purification and Analysis
This protocol details the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).
2. RP-HPLC Purification:
-
Purify the product using a preparative RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Apply a suitable gradient of Mobile Phase B to elute the peptide.
-
Monitor the elution at 220 nm and 280 nm.
3. Fraction Analysis and Lyophilization:
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: Experimental workflow for the synthesis of peptides containing this compound.
Peptidomimetics incorporating piperidine-based structures can act as ligands for G protein-coupled receptors (GPCRs).[2] The following diagram illustrates a general mechanism of GPCR activation by an extracellular ligand, leading to downstream signaling.[2]
Caption: General signaling pathway of a G protein-coupled receptor (GPCR) activated by a peptidomimetic ligand.
References
Application Notes: 1-Boc-piperidine-3-acetic acid as a Versatile Scaffold for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a valuable and versatile building block in medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, featuring a protected piperidine ring and a carboxylic acid functional group, allows for the strategic introduction of the piperidine motif into a wide array of complex molecules.[2] The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals, and is known to impart favorable pharmacokinetic and pharmacodynamic properties.[3] These application notes provide detailed protocols and data for the synthesis of diverse heterocyclic systems from this compound, highlighting its utility in generating novel compounds with potential therapeutic applications.
Synthesis of Novel Pyrazole Derivatives
A key application of this compound is in the synthesis of novel pyrazole-containing compounds. Pyrazoles are a class of heterocycles known for a wide range of biological activities. The following protocol outlines a general procedure for the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
Experimental Protocol: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
This protocol is adapted from the synthesis starting with the analogous N-Boc-piperidine-3-carboxylic acid.
Step 1: Synthesis of the β-keto ester
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) at 0 °C.
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM, wash with 1 M KHSO₄ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude adduct is then subjected to methanolysis to yield the corresponding β-keto ester.
Step 2: Synthesis of the β-enamino diketone
-
Treat the β-keto ester (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude β-enamino diketone, which can be used in the next step without further purification.
Step 3: Synthesis of the pyrazole
-
Dissolve the β-enamino diketone (1.0 eq) in ethanol.
-
Add the desired substituted hydrazine (1.0 eq).
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.
Data Presentation: Yields of Synthesized Pyrazole Derivatives
| Compound | R-substituent on Hydrazine | Yield (%) |
| 1a | Phenyl | 75 |
| 1b | 4-Chlorophenyl | 72 |
| 1c | 4-Methylphenyl | 78 |
| 1d | 2-Nitrophenyl | 65 |
| 1e | Methyl | 51 |
Note: Yields are based on analogous syntheses and may vary.
Synthesis of Spiro-Piperidine Heterocycles
The piperidine moiety is a common feature in spirocyclic compounds, which are of increasing interest in drug discovery due to their three-dimensional nature. While direct synthesis from this compound is less commonly reported, its derivatives can be transformed into key intermediates for spirocycle formation.
Conceptual Workflow for Spiro-Heterocycle Synthesis
Caption: General workflow for the synthesis of spiro-heterocycles.
Biological Activity and Signaling Pathways
Heterocycles derived from piperidine scaffolds often exhibit interesting biological activities. For instance, certain spiro-piperidine derivatives have shown potent antileishmanial activity by targeting the folate pathway in the Leishmania parasite.[2][4]
Antileishmanial Activity of Piperidine-Containing Heterocycles
| Compound | Target | IC₅₀ (µM) vs. L. major |
| Spiro-piperidine analog 1 | DHFR/PTR1 | 0.89 |
| Spiro-piperidine analog 2 | DHFR/PTR1 | 0.50 |
| Miltefosine (Standard) | N/A | 8.08 |
Data from related piperidine-containing spiro-heterocycles.[2][4]
Signaling Pathway of Antifolates in Leishmania
The folate pathway is crucial for the survival of Leishmania parasites, as it is involved in the synthesis of essential precursors for DNA replication. Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are two key enzymes in this pathway.[1][5] Inhibition of both enzymes is a promising strategy for the development of effective antileishmanial drugs.[1][5]
Caption: Inhibition of DHFR and PTR1 in Leishmania.
Conclusion
This compound is a highly valuable starting material for the synthesis of a diverse range of novel heterocycles. Its utility has been demonstrated in the preparation of biologically active pyrazoles and its potential for the synthesis of complex spirocyclic systems is evident. The development of new synthetic methodologies utilizing this building block is a promising avenue for the discovery of new therapeutic agents. Researchers are encouraged to explore the full potential of this versatile scaffold in their drug discovery and development programs.
References
Protocol for Amide Coupling of 1-Boc-piperidine-3-acetic acid
Application Note
For researchers, scientists, and professionals in drug development, the efficient formation of amide bonds is a cornerstone of synthetic chemistry. 1-Boc-piperidine-3-acetic acid is a valuable building block in medicinal chemistry, frequently utilized for the introduction of a substituted piperidine moiety into target molecules. This document provides detailed protocols for the coupling of this compound with various amines, offering a comparative overview of common coupling reagents and conditions to guide methodology selection and optimization.
The protocols outlined below utilize two of the most prevalent and effective classes of coupling reagents: aminium/uronium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides, exemplified by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (1-Hydroxybenzotriazole). The choice between these methods will depend on factors such as the steric and electronic properties of the amine, desired reaction time, and cost considerations.
Comparative Data on Coupling Reactions
The following table summarizes quantitative data for the amide coupling of this compound and related piperidine carboxylic acids with a variety of amines, showcasing the efficacy of different coupling protocols.
| Carboxylic Acid | Amine | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Boc-piperidine-3-carboxylic acid | Substituted sulfonamide | HATU | - | DIPEA | DMF | 12 | RT | 81 |
| Piperidine-3-carboxylic acid | 2-amino-N-(4-chlorophenyl)acetamide | HATU | - | DIPEA | DMF | 12 | RT | 80 |
| Piperidine-3-carboxylic acid | 2-amino-N-(4-chlorophenyl)acetamide | EDC | HOBt | - | DMF | - | - | 60 |
| N-Boc-piperazine-C3-COOH | Primary Amine (generic) | HATU | - | DIPEA | DMF | 2-6 | RT | 85-98[1] |
| N-Boc-piperazine-C3-COOH | Primary Amine (generic) | EDC | HOBt | DIPEA | DMF/DCM | 4-24 | RT | 75-90[1] |
| N-Boc-proline | Boc-piperidine-4-amine | EDC | HOBt (cat.), DMAP | DIPEA | CH3CN | 14 | 23 | 91 |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | N-Boc-piperazine | HATU | - | DIPEA | DMF | - | RT | - |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a highly efficient and rapid method for amide bond formation using the uronium salt HATU. It is often the preferred method for sterically hindered or less reactive amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol outlines a cost-effective and widely used method for amide bond formation employing a carbodiimide (EDC) and an activating additive (HOBt) to enhance efficiency and minimize racemization.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM or DMF, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Logical relationship of amide bond formation.
References
Application Notes and Protocols for the Synthesis of GABA Analogues from 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant interest in drug development for the treatment of various neurological disorders, including epilepsy, neuropathic pain, and anxiety. This document provides detailed protocols for the synthesis of a novel GABA analogue, 3-(aminomethyl)piperidine, commencing from the commercially available starting material, 1-Boc-piperidine-3-acetic acid. The synthetic strategy hinges on a one-pot Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines.
Synthetic Strategy
The synthesis of the target GABA analogue from this compound is a two-step process. The initial and key transformation is a one-pot Curtius rearrangement of the carboxylic acid to a Boc-protected amine using diphenylphosphoryl azide (DPPA). This is followed by the removal of the Boc protecting group under acidic conditions to yield the final product.
Data Presentation
Table 1: Summary of Intermediates and Final Product
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | ![]() | C₁₂H₂₁NO₄ | 243.30 | White to off-white solid |
| tert-Butyl 3-(isocyanatomethyl)piperidine-1-carboxylate | C₁₂H₂₀N₂O₃ | 240.30 | Not isolated (intermediate) | |
| tert-Butyl (piperidin-3-ylmethyl)carbamate | ![]() | C₁₁H₂₂N₂O₂ | 214.31 | Colorless to light yellow oil or low melting solid[1][2] |
| 3-(Aminomethyl)piperidine | ![]() | C₆H₁₄N₂ | 114.19 | Colorless oil[3] |
Table 2: Representative Characterization Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (ESI) [M+H]⁺ |
| This compound | 1.45 (s, 9H), 1.50-1.70 (m, 2H), 1.80-1.95 (m, 1H), 2.05-2.20 (m, 1H), 2.30-2.50 (m, 2H), 2.80-3.00 (m, 1H), 3.80-4.00 (m, 1H), 10.5 (br s, 1H) | 28.4, 29.5, 37.5, 40.2, 44.5, 46.8, 79.5, 155.0, 177.0 | m/z calcd for C₁₂H₂₂NO₄: 244.1543; found: 244.1540 |
| tert-Butyl (piperidin-3-ylmethyl)carbamate | 1.44 (s, 9H), 1.10-1.90 (m, 5H), 2.50-2.80 (m, 4H), 3.80-4.10 (m, 2H), 4.80 (br s, 1H) | 28.4, 29.0, 31.0, 44.0, 45.0, 47.0, 68.0, 79.2, 156.0 | m/z calcd for C₁₁H₂₃N₂O₂: 215.1754; found: 215.1756 |
| 3-(Aminomethyl)piperidine | 1.00-1.80 (m, 5H), 2.40-2.70 (m, 4H), 2.80-3.20 (m, 2H), 1.50 (br s, 3H, NH₂ and NH) | 25.9, 31.5, 37.8, 46.5, 47.8, 52.0 | m/z calcd for C₆H₁₅N₂: 115.1230; found: 115.1228 |
| Note: The characterization data is representative and may vary slightly based on experimental conditions and instrumentation. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate via One-Pot Curtius Rearrangement
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq) dropwise with stirring.
-
To this mixture, add diphenylphosphoryl azide (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add anhydrous tert-butanol (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, as indicated by the cessation of nitrogen gas evolution and the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: a gradient of ethyl acetate in hexanes) to afford tert-butyl (piperidin-3-ylmethyl)carbamate.
Protocol 2: Deprotection of tert-Butyl (piperidin-3-ylmethyl)carbamate to yield 3-(Aminomethyl)piperidine
Materials:
-
tert-Butyl (piperidin-3-ylmethyl)carbamate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
1 M Sodium hydroxide solution
Procedure:
-
Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
To this solution, add 4 M HCl in 1,4-dioxane (excess, e.g., 5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify to pH > 12 with 1 M sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(aminomethyl)piperidine as a colorless oil.
Mandatory Visualizations
Caption: Synthetic workflow for the GABA analogue.
Caption: Simplified GABAergic signaling pathway.
References
Application Notes and Protocols: 1-Boc-piperidine-3-acetic acid in the Synthesis of CNS-Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a versatile chiral building block that has garnered significant attention in medicinal chemistry for the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system (CNS). The piperidine scaffold is a common feature in many CNS-active drugs, and the acetic acid side chain at the 3-position, along with the Boc-protecting group, provides a convenient handle for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for improved efficacy and reduced side effects.
These application notes provide an overview of the utility of this compound in the synthesis of CNS-active compounds, with a focus on derivatives that act as potential antipsychotics and cholinergic agents. Detailed experimental protocols for key synthetic transformations are provided, along with tables of pharmacological data to facilitate the design and development of novel therapeutic agents.
Key Applications in CNS Drug Discovery
Derivatives of this compound have been explored for their potential as:
-
Antipsychotics: The piperidine moiety is a common structural feature in both typical and atypical antipsychotic drugs, which often target dopamine and serotonin receptors.[1]
-
Cholinergic Agents: The core structure can be elaborated to create analogs of vesamicol, which are inhibitors of the vesicular acetylcholine transporter (VAChT), a key component of cholinergic neurotransmission.[2][3]
-
GABA Uptake Inhibitors: The piperidine-3-carboxylic acid scaffold is related to nipecotic acid, a known inhibitor of GABA uptake.[1]
Data Presentation
The following tables summarize key pharmacological data for representative CNS-active compounds that can be synthesized from this compound derivatives.
Table 1: Antipsychotic Activity of Piperidine/Piperazine-Amide Derivatives [4]
| Compound | D₂ Receptor Affinity (Ki, nM) | 5-HT₁ₐ Receptor Affinity (Ki, nM) | 5-HT₂ₐ Receptor Affinity (Ki, nM) |
| 11 | High | High | High |
Note: Specific Ki values were not provided in the source, but compound 11 was highlighted for its high affinity to these receptors.
Table 2: In Vivo Antipsychotic Profile of Compound 11 [4]
| Test | Result |
| Apomorphine-induced climbing | Reduced |
| MK-801-induced hyperactivity | Reduced |
| DOI-induced head twitching | Reduced |
| Catalepsy | Not observed at high doses |
| Conditioned Avoidance Response (CAR) | Suppression |
| Novel Object Recognition | Procognition properties |
Experimental Protocols
The following protocols describe the synthesis of key intermediates and final compounds from this compound.
Protocol 1: Amide Coupling of 1-Boc-piperidine-3-carboxylic Acid
This protocol describes a general method for the amide coupling of a Boc-protected piperidine-3-carboxylic acid with an amine, a crucial step in the synthesis of many CNS-active derivatives. This specific example details the reaction with 2-amino-N-(4-chlorophenyl)acetamide.[5]
Materials:
-
2-amino-N-(4-chlorophenyl)acetamide (1.0 eq)
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF
-
Ethyl acetate
-
Crushed ice
-
Cold water
-
Brine solution
Procedure:
-
To a solution of 2-amino-N-(4-chlorophenyl)acetamide (27.0 mmol) in DMF (25 mL), add HATU (40.6 mmol), DIPEA (81.2 mmol), and piperidine-3-carboxylic acid (32.4 mmol).[5]
-
Stir the reaction mixture at room temperature for 12 hours.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and stir for 10 minutes.[5]
-
Extract the crude product with ethyl acetate.[5]
-
Collect the organic layer and wash with cold water and brine solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 70% ethyl acetate in hexane to afford the desired amide product.[5]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free piperidine derivative, which can then be further functionalized.[5]
Materials:
-
Boc-protected piperidine derivative (1.0 eq)
-
DCM
-
4 M HCl in dioxane
Procedure:
-
Cool a solution of the Boc-protected piperidine derivative (12.6 mmol) in DCM (30 mL) to 0 °C.[5]
-
Slowly add 4 M HCl in dioxane (25 mL) dropwise under an inert atmosphere.[5]
-
Stir the reaction mixture at room temperature for 4 hours.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected piperidine.
Mandatory Visualizations
Caption: General workflow for the synthesis of CNS-active piperidine derivatives.
Caption: Mechanism of action for vesamicol analogs at the cholinergic synapse.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis and in vitro evaluation of new benzovesamicol analogues as potential imaging probes for the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Functionalization of 1-Boc-piperidine-3-acetic acid at the Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with a readily modifiable carboxylic acid handle and a stable Boc-protecting group, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including enzyme inhibitors, receptor ligands, and other biologically active compounds. The ability to selectively functionalize the carboxylic acid moiety is crucial for its application in constructing targeted therapeutics and chemical probes.
These application notes provide detailed protocols for the most common and effective methods for the functionalization of the carboxylic acid group of this compound. The protocols cover amide bond formation, esterification, and the synthesis of reactive acyl chloride intermediates, which serve as versatile precursors for a variety of subsequent transformations.
Amide Bond Formation via Direct Coupling
Amide bond formation is one of the most fundamental transformations in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. The carboxylic acid of this compound can be efficiently coupled with a wide range of primary and secondary amines using various coupling reagents. The choice of reagent often depends on the steric and electronic properties of the amine, desired reaction conditions, and cost.
EDC/HOBt Mediated Amide Coupling
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted, cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester. This active ester readily reacts with the amine to form the desired amide, with the water-soluble urea byproduct of EDC simplifying purification.
Experimental Protocol: EDC/HOBt Coupling
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
HATU Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent. It is particularly effective for coupling sterically hindered amines or for reactions where minimizing racemization is critical. HATU rapidly forms a highly reactive OAt-active ester, leading to faster reaction times and often higher yields compared to carbodiimide-based methods.
Experimental Protocol: HATU Coupling
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used. The urea byproduct can sometimes complicate purification.[1] |
| HATU | None | DIPEA | DMF | 1 - 6 | 85 - 98 | Highly efficient and rapid, often preferred for sterically hindered substrates. Minimizes racemization.[1] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.
Diagram: General Workflow for Amide Bond Formation
Caption: General workflow for amide bond formation.
Esterification
Esterification of the carboxylic acid group of this compound is a common strategy to modify its physicochemical properties, such as solubility and cell permeability, or to introduce a handle for further synthetic manipulations.
Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, the alcohol is often used in excess as the solvent.
Experimental Protocol: Fischer-Speier Esterification with Methanol
-
Materials:
-
This compound (1.0 eq)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per mmol of carboxylic acid).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the methyl ester.
-
Data Presentation: Fischer-Speier Esterification
| Alcohol | Catalyst | Solvent | Typical Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methanol | 4 - 12 | 80 - 95 |
| Ethanol | H₂SO₄ (cat.) | Ethanol | 6 - 16 | 75 - 90 |
Yields are illustrative and can vary based on the specific alcohol, reaction scale, and purification method.
Diagram: Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier esterification.
Conversion to Acyl Chloride
The conversion of the carboxylic acid to a more reactive acyl chloride is a powerful strategy for the synthesis of amides, esters, and other acyl derivatives, particularly with less reactive nucleophiles. Oxalyl chloride is a common and effective reagent for this transformation, and the reaction proceeds under mild conditions, which is compatible with the acid-sensitive Boc-protecting group when performed at low temperatures.
Experimental Protocol: Acyl Chloride Formation with Oxalyl Chloride
-
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (CO and CO₂) will be observed.
-
Monitor the reaction progress by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
-
Important Considerations:
-
This reaction should be performed in a well-ventilated fume hood as toxic gases are evolved.
-
The Boc-protecting group can be sensitive to the HCl generated as a byproduct. Performing the reaction at low temperatures and using the crude acyl chloride immediately minimizes the risk of deprotection.
Data Presentation: Acyl Chloride Formation
| Reagent | Catalyst | Solvent | Typical Reaction Time (h) | Notes |
| Oxalyl chloride | DMF (cat.) | DCM | 1 - 3 | Mild conditions, gaseous byproducts are easily removed. The crude product is typically used without purification.[2] |
| Thionyl chloride | None | Neat or DCM | 2 - 6 | Can also be used, but may require higher temperatures and can lead to more side products with sensitive substrates. |
Diagram: Acyl Chloride as a Reactive Intermediate
Caption: Use of acyl chloride as a key intermediate.
Conclusion
The carboxylic acid moiety of this compound offers a versatile handle for a wide range of chemical modifications. The protocols outlined in these application notes provide robust and reproducible methods for the synthesis of amides and esters, as well as the preparation of the highly reactive acyl chloride intermediate. The choice of a specific method will depend on the nature of the desired product and the properties of the coupling partner. Careful optimization of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity of the final products. These functionalized derivatives of this compound are valuable tools for the development of novel therapeutics and chemical probes.
References
Deprotection of the Boc Group from 1-Boc-piperidine-3-acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-piperidine-3-acetic acid, a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The Boc protecting group is widely used due to its stability in various reaction conditions and its facile removal under acidic conditions.[1] This guide covers the most common and effective methods for Boc deprotection, offering detailed experimental procedures, comparative data, and visual workflows to aid researchers in selecting and performing the optimal deprotection strategy.
Introduction
The piperidine-3-acetic acid moiety is a valuable building block in medicinal chemistry. The temporary protection of the piperidine nitrogen with a Boc group allows for selective functionalization at other positions of the molecule. The subsequent removal of the Boc group is a crucial step to liberate the free amine for further synthetic manipulations. The most frequently employed reagents for this transformation are strong acids, primarily trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2] The choice between these reagents depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired salt form of the product, and the scale of the reaction.
Deprotection Methods and Comparative Data
The deprotection of this compound is typically achieved by treating the protected compound with a strong acid, which cleaves the carbamate bond. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free piperidine-3-acetic acid as its corresponding salt.
Two primary methods are widely employed for this transformation:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a very common and effective method. TFA is a strong acid that readily cleaves the Boc group, and the excess acid and solvent can be easily removed under reduced pressure.[3][4]
-
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in an organic solvent, such as 1,4-dioxane or methanol, is another robust method. This approach often yields the hydrochloride salt of the product directly, which may precipitate from the reaction mixture and can be isolated by filtration.[5][6]
The selection of the appropriate method can be guided by the desired outcome and the presence of other functional groups. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, which are applicable to this compound.
| Method | Reagents & Solvents | Typical Temperature | Typical Reaction Time | Typical Yield | Product Form | Key Considerations |
| TFA/DCM | Trifluoroacetic acid, Dichloromethane | 0 °C to Room Temperature | 30 min - 4 hours[1] | >90% (as TFA salt) | Trifluoroacetate salt | TFA is corrosive and volatile. Work-up involves removal of excess TFA, often by co-evaporation with a solvent like toluene, followed by neutralization.[1] |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane | Room Temperature | 1 - 4 hours[1] | >90% (as HCl salt) | Hydrochloride salt | The product often precipitates as the HCl salt, simplifying purification.[1][5] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the deprotection of this compound to yield piperidine-3-acetic acid trifluoroacetate.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for co-evaporation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (typically at a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.
-
The resulting piperidine-3-acetic acid trifluoroacetate salt is often used in the next step without further purification. If the free amine is required, the residue can be carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with a suitable organic solvent.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol details the deprotection of this compound to afford piperidine-3-acetic acid hydrochloride.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or dichloromethane)
-
Diethyl ether (for precipitation and washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate).
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotected product may precipitate as the hydrochloride salt during this time.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration.
-
Wash the collected solid with diethyl ether to remove any non-polar impurities.
-
Dry the piperidine-3-acetic acid hydrochloride salt under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification.
Visualizing the Process
To better illustrate the chemical transformation and the experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Boc Deprotection Reaction of this compound.
Caption: Workflow for Boc deprotection using TFA.
Caption: Workflow for Boc deprotection using HCl.
Conclusion
The deprotection of the Boc group from this compound is a fundamental and straightforward transformation that can be achieved with high efficiency using either trifluoroacetic acid or hydrochloric acid. The choice of the deprotection method should be based on the specific requirements of the synthetic route, including the desired salt form of the final product and the compatibility with other functional groups present in the molecule. The protocols and workflows provided in this document offer a comprehensive guide for researchers to successfully execute this crucial synthetic step.
References
Application Notes and Protocols for the Use of 1-Boc-piperidine-3-acetic acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-piperidine-3-acetic acid is a valuable building block for the synthesis of peptidomimetics and other complex organic molecules. Its piperidine scaffold can introduce conformational constraints and improve the pharmacokinetic properties of parent compounds, such as metabolic stability and cell permeability. This document provides a detailed guide for the incorporation of this compound into molecules on a solid support, a technique that allows for the efficient synthesis and purification of target compounds.
The protocols outlined below are based on established solid-phase synthesis methodologies, primarily utilizing a Rink Amide resin for the generation of C-terminal amides. The quantitative data presented is adapted from the use of a structurally similar building block, N-Boc-piperazine-C3-COOH, and serves as a reliable benchmark for synthesis planning.[1]
Data Presentation
The following table summarizes the typical quantitative data expected during the solid-phase synthesis of a model peptidomimetic incorporating a piperidine-based building block. These values are representative and may vary depending on the specific sequence, scale, and resin used.
| Parameter | Value | Notes |
| Resin Type | Rink Amide AM Resin | Suitable for the synthesis of C-terminal amides. |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins. |
| Coupling Reagents | HBTU / DIPEA | Standard and efficient coupling conditions for Fmoc/tBu strategy. |
| This compound Coupling Efficiency | >95% | Monitored by a negative Kaiser test. |
| Amino Acid Coupling Efficiency (per step) | >99% | Monitored by a negative Kaiser test. |
| Overall Crude Product Yield | 65 - 85% | Dependent on the length and complexity of the target molecule. |
| Final Purity (after purification) | >98% | Achievable with standard preparative HPLC. |
Experimental Protocols
This section provides detailed step-by-step methodologies for the key stages of solid-phase synthesis using this compound.
Protocol 1: Resin Preparation and Fmoc Deprotection
This protocol describes the initial preparation of the Rink Amide resin, which is supplied with an Fmoc-protecting group on the amine linker.
Materials:
-
Rink Amide AM resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of Rink Amide AM resin in a solid-phase synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF from the vessel.
-
Add a 20% solution of piperidine in DMF to the resin and agitate the mixture for 3 minutes.[1]
-
Drain the piperidine solution.
-
Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes to ensure complete Fmoc removal.[1]
-
Drain the solution and wash the resin thoroughly with DMF (6 times for 30 seconds each).[1]
Protocol 2: Coupling of this compound
This protocol details the coupling of the title compound to the deprotected Rink Amide resin.
Materials:
-
Deprotected Rink Amide resin
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10-15 minutes.[1]
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling. A negative result (colorless or yellowish beads) is expected.[1]
-
Wash the resin with DMF (4 times for 30 seconds each).[1]
Protocol 3: Boc Deprotection of the Piperidine Nitrogen
This protocol describes the removal of the Boc protecting group from the piperidine nitrogen, which is necessary for subsequent chain elongation.
Materials:
-
Resin-bound this compound
-
Dichloromethane (DCM)
-
25-50% Trifluoroacetic acid (TFA) in DCM
-
10% DIPEA in DMF
Procedure:
-
Wash the resin with DCM (3 times).[1]
-
Add a solution of 25-50% TFA in DCM to the resin and agitate the mixture for 30 minutes.[1]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM (3 times).[1]
-
Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).[1]
-
Wash the resin with DMF to prepare for the next coupling step.
Protocol 4: Chain Elongation (Optional)
Following Boc deprotection, the free secondary amine on the piperidine ring can be further functionalized, for example, by coupling another Fmoc-protected amino acid.
Procedure:
-
Follow Protocol 2 to couple the desired Fmoc-protected amino acid.
-
Follow Protocol 1 for Fmoc deprotection to continue the chain elongation.
-
Repeat these steps until the desired sequence is assembled.[1]
Protocol 5: Cleavage from the Resin and Final Deprotection
This final protocol describes the cleavage of the synthesized molecule from the solid support and the removal of any remaining side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[1]
-
Cold diethyl ether
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.[1]
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[1]
-
Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
References
Application Notes and Protocols for the Chiral Resolution of 1-Boc-piperidine-3-acetic acid
Introduction
1-Boc-piperidine-3-acetic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. The stereochemistry at the C3 position of the piperidine ring is often crucial for the biological activity and selectivity of the final drug substance. Consequently, the preparation of enantiomerically pure forms of this intermediate is of significant importance. This document provides detailed application notes and experimental protocols for the chiral resolution of racemic this compound via diastereomeric salt formation, a widely used and effective method for separating enantiomers.
Principle of Diastereomeric Salt Resolution
The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with an achiral acid to liberate the free carboxylic acid.
Selection of Resolving Agent
The choice of the chiral resolving agent is critical for a successful resolution. For the resolution of a carboxylic acid such as this compound, a chiral amine is a suitable resolving agent. A commonly employed and effective resolving agent for similar structures is an enantiomerically pure phenylethylamine, such as (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine. The selection of the specific enantiomer of the resolving agent will determine which enantiomer of the racemic acid crystallizes preferentially.
Experimental Protocols
This section details the laboratory procedures for the chiral resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the resolving agent.
Materials and Reagents
-
Racemic this compound
-
(R)-(+)-1-phenylethylamine
-
Ethanol (anhydrous)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve racemic this compound (10.0 g, 41.1 mmol) in 100 mL of ethanol. Heat the mixture to 50-60 °C with stirring until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate beaker, dissolve (R)-(+)-1-phenylethylamine (5.0 g, 41.1 mmol) in 20 mL of ethanol. Slowly add this solution to the heated solution of the racemic acid with continuous stirring.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature. Cloudiness should be observed as the diastereomeric salt begins to precipitate. Continue stirring at room temperature for 2-3 hours to allow for complete crystallization.
-
Isolation of Diastereomeric Salt: Filter the resulting crystalline solid using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol (2 x 10 mL).
-
Drying: Dry the crystalline salt in a vacuum oven at 40 °C to a constant weight. This salt is enriched in one of the diastereomers.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly to room temperature to recrystallize. Filter and dry the crystals as described above. This step is crucial for achieving high enantiomeric excess.
Protocol 2: Liberation of the Enantiomerically Enriched Acetic Acid
-
Suspension: Suspend the dried, recrystallized diastereomeric salt in 50 mL of deionized water.
-
Acidification: With vigorous stirring, add 1 M HCl dropwise to the suspension until the pH of the aqueous layer is between 1 and 2. This will protonate the carboxylic acid and the amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated this compound with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as a solid.
Analysis of Enantiomeric Purity
The enantiomeric excess (e.e.) of the resolved acid must be determined to assess the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.
Protocol 3: Chiral HPLC Analysis
-
Sample Preparation: Prepare a sample of the resolved this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or a mixture of the mobile phase components.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase is often effective. For example, a Chiralpak® IA or similar column.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A starting point could be a mixture of n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-protected compound absorbs, typically around 210-220 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the resolved sample to determine the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Data Presentation
The following table summarizes typical data that would be collected during the chiral resolution process.
| Parameter | Value |
| Starting Racemic Acid (g) | 10.0 |
| Chiral Resolving Agent ((R)-(+)-1-phenylethylamine) (g) | 5.0 |
| Yield of Diastereomeric Salt (after recrystallization) (g) | ~5.5 |
| Yield of Enantiomerically Enriched Acid (g) | ~3.5 |
| Theoretical Maximum Yield for one Enantiomer (g) | 5.0 |
| Resolution Efficiency (%) | ~70% |
| Specific Rotation [α]D²⁰ (c=1, CHCl₃) | +X.X° (for one enantiomer) |
| Enantiomeric Excess (e.e.) by Chiral HPLC (%) | >98% |
Visualizations
Caption: Workflow for the chiral resolution of this compound.
Caption: Logical relationships in the diastereomeric salt resolution process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-piperidine-3-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Boc-piperidine-3-acetic acid synthesis.
Experimental Workflow
The primary synthetic route to this compound involves a two-step process:
-
Catalytic Hydrogenation: The aromatic pyridine ring of the starting material, 3-pyridylacetic acid, is reduced to a piperidine ring using a catalyst and a hydrogen source.
-
N-Boc Protection: The secondary amine of the resulting piperidine-3-acetic acid is protected with a tert-butyloxycarbonyl (Boc) group.
Troubleshooting and FAQs
Part 1: Catalytic Hydrogenation of 3-Pyridylacetic Acid
Q1: My hydrogenation reaction is slow or incomplete. How can I improve the conversion rate?
A1: Several factors can affect the reaction rate. Consider the following:
-
Catalyst Activity: The catalyst may be poisoned. Ensure your starting material and solvent are free from impurities, especially sulfur compounds, which are known catalyst poisons. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: While some hydrogenations can proceed at low pressures, increasing the hydrogen pressure (e.g., 50-70 bar) can significantly enhance the reaction rate.[1][2]
-
Temperature: Gently heating the reaction (e.g., to 40-65°C) can increase the rate, but be cautious as higher temperatures may promote side reactions.[3]
-
Agitation: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
Q2: I am observing a low yield of piperidine-3-acetic acid, and I suspect decarboxylation is occurring. How can I prevent this?
A2: Decarboxylation is a known side reaction when hydrogenating pyridinecarboxylic acids.[4] To mitigate this:
-
Use of a Basic Additive: The addition of a base can suppress decarboxylation. One patented method suggests using aqueous ammonia in the reaction mixture.
-
Solvent Choice: The choice of solvent is critical. While acidic conditions (e.g., using glacial acetic acid as a solvent) can activate the pyridine ring for hydrogenation, they can also promote decarboxylation.[1][2] A neutral or slightly basic medium might be more favorable.
Q3: Which catalyst is most effective for the hydrogenation of 3-pyridylacetic acid?
A3: The choice of catalyst can significantly impact yield and selectivity. Common choices include:
-
Rhodium on Carbon (Rh/C): Often effective for pyridine ring hydrogenation.
-
Platinum(IV) Oxide (PtO₂): A widely used catalyst for this transformation, often in an acidic solvent like glacial acetic acid.[1][2]
-
Rhodium(III) Oxide (Rh₂O₃): Has shown high activity for reducing various unprotected pyridines under mild conditions.
A direct comparison is substrate-dependent, and empirical testing is often necessary.
| Catalyst | Typical Solvent | Pressure (bar) | Temperature (°C) | Notes |
| PtO₂ | Glacial Acetic Acid | 50 - 70 | Room Temp. | Effective but may promote decarboxylation.[1][2] |
| Rh/C | Water/Ammonia | ~2.5 | Room Temp. | Ammonia can help suppress decarboxylation. |
| Rh₂O₃ | Trifluoroethanol (TFE) | 5 | 40 | Effective for a broad range of pyridines.[5] |
Part 2: N-Boc Protection of Piperidine-3-acetic Acid
Q4: My Boc protection reaction is not going to completion. What can I do?
A4: Incomplete reactions are often due to issues with reagents or reaction conditions.
-
Reagent Stoichiometry: Ensure you are using a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.
-
Base: A suitable base is required to neutralize the acid formed during the reaction. Common choices include sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., THF/water) or an organic base like triethylamine (TEA) in an organic solvent (e.g., Dichloromethane).
-
Solvent: Ensure your piperidine-3-acetic acid is soluble in the chosen solvent system. A mixture of solvents may be necessary.
Q5: I am getting a significant amount of di-Boc protected product. How can I avoid this?
A5: Di-Boc protection can occur with primary amines, but it is less common with secondary amines like piperidine. However, if you are observing this side product, consider the following:
-
Control Stoichiometry: Use close to 1.0 equivalent of (Boc)₂O and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed.[6]
-
Reaction Temperature: Running the reaction at a lower temperature (0°C to room temperature) can improve selectivity.
Q6: The work-up of my Boc protection reaction is difficult, often forming emulsions. How can I improve this?
A6: Emulsions during aqueous work-up can be problematic.
-
Add Brine: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can help to break up emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Phase Separator: Using a phase separator can aid in separating stubborn emulsions.
-
Drying Agent: Use a larger amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water from the organic layer.[6]
| Parameter | Recommendation | Rationale |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard and effective reagent for Boc protection. |
| Stoichiometry | 1.1 - 1.2 eq. (Boc)₂O | Ensures complete consumption of the starting amine. |
| Base | NaHCO₃ or Triethylamine (TEA) | Neutralizes the acid byproduct, driving the reaction forward. |
| Solvent | THF/Water, Dichloromethane (DCM) | Provides good solubility for reactants. |
| Temperature | 0°C to Room Temperature | Minimizes side reactions. |
Troubleshooting Logic
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Pyridylacetic Acid using PtO₂
This protocol is adapted from general procedures for pyridine hydrogenation.[1][2]
-
Preparation: To a solution of 3-pyridylacetic acid (1.0 g) in glacial acetic acid (5 mL), add Platinum(IV) oxide (PtO₂, 5 mol%).
-
Hydrogenation: Place the reaction mixture in a pressure reactor. Charge the reactor with hydrogen gas to the desired pressure (50-70 bar). Stir the reaction vigorously at room temperature for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, carefully release the hydrogen pressure. Quench the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Filter the combined organic layers through celite to remove the catalyst and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude piperidine-3-acetic acid. This product can often be used in the next step without further purification.
Protocol 2: N-Boc Protection of Piperidine-3-acetic Acid
This protocol is a general procedure for the Boc protection of amines.[6]
-
Preparation: In a round-bottom flask, dissolve the crude piperidine-3-acetic acid (1 mmol) in a mixture of THF (10 mL) and water (10 mL). Add sodium bicarbonate (NaHCO₃, 3 mmol).
-
Reaction: To the stirred solution, add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) in THF (5 mL) dropwise at room temperature. Stir the mixture vigorously until the starting material is consumed (monitor by TLC).
-
Work-up: Add dichloromethane (DCM, 20 mL) to the reaction mixture. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 10 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Boc-piperidine-3-acetic acid by Chromatography
Welcome to the technical support center for the purification of 1-Boc-piperidine-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is not moving from the origin on the silica gel TLC plate, even with ethyl acetate as the eluent. What should I do?
This is a common issue due to the high polarity of the compound, which contains both a carboxylic acid and a Boc-protected amine. To increase its mobility, you need to use a more polar solvent system.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually add methanol to your mobile phase. Start with a low percentage (e.g., 5% methanol in dichloromethane or chloroform) and increase as needed. A common eluent for similar compounds is 2-5% methanol in chloroform.[1]
-
Add an Acidic Modifier: To suppress the ionization of the carboxylic acid and reduce its strong interaction with the silica gel, add a small amount of acetic acid (e.g., 0.5-1%) to your eluent. This will help to achieve a more defined spot and better elution.
-
Q2: I'm observing significant peak tailing during column chromatography of this compound. How can I resolve this?
Peak tailing is often caused by strong interactions between the analyte and the stationary phase. For an acidic compound like this, interaction with the acidic silanol groups on the silica gel is a common cause.
-
Troubleshooting Steps:
-
Mobile Phase Modification: As mentioned in Q1, adding a small amount of acetic acid to the mobile phase can reduce peak tailing by protonating the carboxylate, thus minimizing its interaction with the silica.
-
Check for Compound Stability: Although the Boc group is generally stable, prolonged exposure to acidic conditions on silica gel can sometimes lead to partial deprotection, which could contribute to tailing. A 2D TLC can help assess compound stability on silica.[2]
-
Consider Reverse-Phase Chromatography: If tailing persists, switching to reverse-phase chromatography can be an effective solution.
-
Q3: What are the potential risks to the Boc protecting group during purification?
The Boc (tert-butyloxycarbonyl) group is sensitive to acidic conditions.
-
Key Considerations:
-
Acidic Modifiers: While a small amount of acetic acid in the mobile phase is generally well-tolerated, strong acids like trifluoroacetic acid (TFA) should be used with caution, especially during the solvent evaporation step, as the concentration of the acid will increase.[3]
-
Silica Gel Acidity: Standard silica gel is acidic and can potentially cause slow removal of the Boc group if the compound is left on the column for an extended period.
-
Post-Column Workup: When concentrating fractions containing an acidic modifier, it is advisable to neutralize the acid or remove it promptly to prevent Boc deprotection. Co-evaporation with a non-polar solvent like toluene can sometimes help remove residual acid.[2]
-
Q4: Can I use reverse-phase chromatography for the purification of this compound?
Yes, reverse-phase chromatography is an excellent alternative for purifying polar and ionizable compounds.
-
General Guidelines:
-
Stationary Phase: A C18-functionalized silica gel is the most common choice.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is typically used.
-
pH Adjustment: To ensure good retention and peak shape, it is recommended to acidify the mobile phase. Adding 0.1% formic acid or acetic acid to both the aqueous and organic phases will suppress the ionization of the carboxylic acid, making the compound more hydrophobic and better retained on the C18 column.[4][5][6][7]
-
Q5: What are the common impurities I should expect from the synthesis of this compound?
The most common synthesis involves the reaction of 3-piperidineacetic acid with di-tert-butyl dicarbonate (Boc anhydride). Potential impurities include:
-
Unreacted 3-piperidineacetic acid: This starting material is highly polar and will likely remain at the baseline in many solvent systems.
-
Di-tert-butyl dicarbonate and its byproducts: These are generally less polar and will elute much faster than the desired product.
-
N,N-di-Boc protected piperidine: Over-reaction can lead to the formation of a di-Boc protected species, although this is less common for secondary amines.[8]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Compound streaks on TLC plate | Zwitterionic nature at neutral pH; strong interaction with silica. | Add 0.5-1% acetic acid to the eluent. Use a more polar solvent system (e.g., methanol/dichloromethane). |
| Low recovery from silica gel column | Irreversible adsorption to the silica gel. | Deactivate the silica gel by pre-flushing with the mobile phase containing the acidic modifier. Consider using reverse-phase chromatography. |
| Product elutes with the solvent front | Mobile phase is too polar. | Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity. |
| Multiple spots on TLC after column chromatography | Decomposition on silica gel (potential Boc deprotection). | Minimize the time the compound is on the column. Use a less acidic stationary phase (e.g., neutral alumina) or switch to reverse-phase chromatography. Ensure post-column workup is done promptly and without excessive heat. |
| Difficulty dissolving the crude product for column loading | The compound is a salt or has low solubility in the initial eluent. | Dissolve the crude material in a minimal amount of a more polar solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a representative method for the purification of this compound on a gram scale.
-
TLC Analysis:
-
Develop a TLC plate with a solvent system of 5% methanol in dichloromethane containing 0.5% acetic acid.
-
The target Rf value for the product should be approximately 0.2-0.3 for optimal separation. Adjust the methanol concentration as needed.
-
-
Column Preparation:
-
Select a glass column and plug the bottom with glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., 100% dichloromethane with 0.5% acetic acid).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent system (e.g., 1-2% methanol in dichloromethane with 0.5% acetic acid).
-
Gradually increase the polarity of the mobile phase (e.g., to 5-10% methanol) to elute the product.
-
Collect fractions and monitor them by TLC.
-
-
Work-up:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure at a temperature not exceeding 40°C to minimize the risk of Boc deprotection.[3]
-
Protocol 2: Reverse-Phase Flash Chromatography
This is an alternative method, particularly useful if issues with tailing or decomposition are observed with normal-phase chromatography.
-
Column and Solvent Preparation:
-
Use a C18-functionalized silica gel column.
-
Prepare two mobile phases:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
-
Column Equilibration:
-
Equilibrate the column with the initial solvent composition (e.g., 95% Solvent A, 5% Solvent B) for at least 5 column volumes.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like DMSO. If using DMSO, ensure the injection volume is small. For larger scales, solid loading (adsorbing onto C18 silica) is recommended.[6]
-
-
Elution and Fraction Collection:
-
Elute with a linear gradient, for example, from 5% to 95% Solvent B over 10-20 column volumes.
-
Collect fractions based on UV absorbance (if applicable) or by time/volume.
-
Monitor fractions by TLC or LC-MS.
-
-
Work-up:
-
Combine the pure fractions.
-
Evaporate the organic solvent under reduced pressure.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final product. Lyophilization is preferred over rotary evaporation to avoid concentrating the acidic modifier with the product.[3]
-
Quantitative Data Summary
| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography | Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | C18-functionalized Silica Gel | Silica is acidic; C18 is non-polar. |
| Typical Mobile Phase | 2-10% Methanol in Dichloromethane/Chloroform + 0.5% Acetic Acid | 5-95% Acetonitrile in Water + 0.1% Formic Acid | Modifiers are crucial for good peak shape. |
| Target Rf (TLC) | 0.2 - 0.3 | N/A | A lower Rf in normal-phase generally leads to better separation on a column. |
| Typical Recovery | 70-90% | >80% | Recovery can be affected by irreversible adsorption on silica. |
| Key Advantage | Cost-effective, common technique. | Excellent for polar/ionizable compounds, often better peak shape. | Choose based on the specific separation challenge. |
| Key Disadvantage | Potential for peak tailing and compound degradation. | Requires specialized columns and HPLC-grade solvents. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflows for Normal-Phase and Reverse-Phase Chromatography.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-piperidine-3-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-Boc-piperidine-3-acetic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes to this compound: the hydrogenation of 3-pyridineacetic acid followed by Boc protection, and the Boc protection of piperidine-3-acetic acid.
Route 1: Hydrogenation of 3-Pyridineacetic Acid
Issue 1: Incomplete Hydrogenation of the Pyridine Ring
Symptoms:
-
LC-MS or NMR analysis shows the presence of starting material (3-pyridineacetic acid) or partially hydrogenated intermediates such as tetrahydropyridines or dihydropyridines.
-
The isolated product has a lower than expected yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Mild Conditions | Prolong the reaction time and/or increase the hydrogen pressure and reaction temperature.[1][2] |
| Catalyst Deactivation | Increase the catalyst loading (catalyst to substrate ratio).[1] Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Suboptimal Catalyst Choice | Palladium-based catalysts can sometimes be less effective for pyridine hydrogenation. Consider using Platinum-based (e.g., PtO₂, Pt/C) or Rhodium-based (e.g., Rh/C) catalysts.[1] |
| Poor Catalyst Activity | The use of a protic solvent like glacial acetic acid can enhance catalyst activity.[1][3] |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Mass spectrometry indicates the presence of species with unexpected molecular weights.
-
NMR spectroscopy shows unidentifiable peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Ring Opening of the Pyridine Nucleus | This can occur with specific catalysts, such as certain rhodium complexes, especially in the presence of water.[1] If piperidine is the desired product, avoid these specific catalytic systems. |
| Dimerization of Pyridine Radical Anions | This is a known side reaction in electrochemical reduction methods due to the formation of highly reactive radical anion intermediates.[4][5] For thermocatalytic hydrogenation, this is not a common issue. |
Route 2: Boc Protection of Piperidine-3-acetic acid
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted piperidine-3-acetic acid.
-
The yield of the desired this compound is low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent | Ensure at least one equivalent of Di-tert-butyl dicarbonate (Boc₂O) is used. A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Inappropriate Base or pH | The reaction requires a base to neutralize the acid formed. Common bases include triethylamine (TEA), sodium bicarbonate, or sodium carbonate.[6] Maintain a basic pH throughout the reaction. |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (like THF or Dioxane) and water is often used. |
Issue 2: Formation of Di-Boc Product or Other Byproducts
Symptoms:
-
Mass spectrometry shows a peak corresponding to the di-Boc protected product.
-
Formation of other unexpected impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-reaction | While less common for secondary amines like piperidine, excessive amounts of Boc₂O and prolonged reaction times could potentially lead to side reactions. Use a controlled amount of the protecting agent. |
| Reaction with Carboxylic Acid | Under certain conditions, the carboxylic acid could be activated, leading to side reactions. Standard Boc protection conditions are generally selective for the amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product during the hydrogenation of 3-pyridineacetic acid?
A1: The most common side products are typically partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine-3-acetic acid.[1] Their formation is often a result of incomplete reaction and can usually be mitigated by optimizing reaction conditions (e.g., increasing pressure, temperature, or reaction time).
Q2: Can the acetic acid group be reduced during the hydrogenation of the pyridine ring?
A2: The reduction of a carboxylic acid to an alcohol typically requires more forcing conditions (higher pressures and temperatures) and specific catalysts (e.g., Rhenium).[7] Under the conditions generally used for pyridine ring saturation (e.g., PtO₂ or Rh/C at moderate pressures), the carboxylic acid group is usually stable.
Q3: My Boc protection of piperidine-3-acetic acid is not going to completion. What should I check first?
A3: First, verify the stoichiometry of your reagents, ensuring you are using at least one equivalent of Boc₂O. Next, check the pH of the reaction mixture; it should be basic. The choice of base and solvent system is also crucial for ensuring the solubility of the starting materials and facilitating the reaction.
Q4: Can I perform the hydrogenation and Boc protection in a one-pot procedure?
A4: A one-pot procedure is plausible. After the hydrogenation of 3-pyridineacetic acid is complete, the catalyst can be filtered off, and the resulting piperidine-3-acetic acid solution can be directly subjected to Boc protection conditions by adding a base and Boc₂O. This approach can improve efficiency by reducing the number of workup and isolation steps.
Q5: How can I remove the Boc group if I need to perform further reactions on the piperidine nitrogen?
A5: The Boc group is readily cleaved under acidic conditions.[8][9] A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][10] Alternatively, a solution of HCl in an organic solvent like dioxane or ethyl acetate can be used.[11]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3-Pyridineacetic Acid
-
Reaction Setup: In a high-pressure reactor, dissolve 3-pyridineacetic acid in a suitable solvent (e.g., glacial acetic acid or methanol).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Rh/C) to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar).[2]
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 60-80 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing the cessation of hydrogen uptake.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude piperidine-3-acetic acid, which can be used directly in the next step or purified further.
Protocol 2: Boc Protection of Piperidine-3-acetic acid
-
Reaction Setup: Dissolve piperidine-3-acetic acid in a mixture of a suitable organic solvent (e.g., THF, dioxane) and water.
-
Base Addition: Cool the solution in an ice bath and add a base (e.g., sodium bicarbonate or triethylamine) to achieve a basic pH.
-
Boc₂O Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Caption: Reaction pathways in the hydrogenation of 3-pyridineacetic acid.
Caption: A logical troubleshooting workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 1-Boc-piperidine-3-acetic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the amide coupling conditions for 1-Boc-piperidine-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields with this compound?
Low coupling yields can stem from several factors:
-
Steric Hindrance: The piperidine ring, although conformationally flexible, can present steric bulk around the carboxylic acid, potentially hindering the approach of the amine.[1]
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid. For sterically hindered acids, more powerful reagents are often necessary.[1]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, base, and reaction time are critical and may require optimization for this specific substrate.
-
Reduced Nucleophilicity of the Amine: The amine coupling partner might be sterically hindered or electronically deactivated, reducing its reactivity.[1]
-
Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume the activated acid and reduce the yield of the desired amide.[2]
Q2: Which coupling reagents are recommended for this compound?
For effective coupling, especially when dealing with potentially challenging substrates, onium salt-based reagents are highly recommended. However, carbodiimides remain a cost-effective and viable option with proper optimization.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are highly effective for hindered systems as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for difficult couplings.[3]
-
Phosphonium Salts (e.g., PyBOP®, PyAOP): These are also excellent choices and are generally associated with lower levels of racemization.[1]
-
Carbodiimides (e.g., EDC, DIC): While economical, these may require an additive to boost efficiency and suppress side reactions.[3] EDC is favored for solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[4][5]
Q3: What is the role of additives like HOBt and HOAt, and which should I choose?
Additives are crucial, especially in carbodiimide-mediated couplings, to enhance reactivity, increase reaction rates, and suppress racemization.[2]
-
HOBt (1-Hydroxybenzotriazole): The traditional and most common additive.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at position 7, making it a better choice for challenging couplings.[6]
-
Oxyma Pure®: A non-explosive and highly effective alternative to HOBt and HOAt.[2]
Q4: How can I minimize racemization during the coupling reaction?
Racemization, the loss of stereochemical integrity at the carbon alpha to the carbonyl group, is a major concern. To minimize it:
-
Use an Additive: Always use an additive like HOBt, HOAt, or Oxyma Pure.[2]
-
Choose the Right Reagent: Phosphonium-based reagents like PyBOP® are often associated with lower racemization.[1]
-
Select a Weaker Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger, more hindered bases like DIPEA if racemization is a significant issue.[1]
-
Control the Temperature: Carbodiimide-mediated couplings should be performed at low temperatures to reduce the risk of side reactions, including racemization.[2]
-
Limit Pre-activation Time: Reduce the time the carboxylic acid is activated before the amine is introduced.[7]
Q5: My reaction is complete, but I'm having trouble with the work-up. How can I remove the byproducts?
-
EDC/Urea Byproduct: If you used EDC, its urea byproduct is water-soluble and can typically be removed with an aqueous workup. Sequential washes with dilute acid (e.g., 0.1 M HCl), saturated aqueous NaHCO3, and brine are effective.[5][8]
-
DCC/DCU Byproduct: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in most organic solvents and can be removed by filtration.[4]
-
Excess Reagents: Most coupling reagents and their byproducts (e.g., from HATU, HBTU) are soluble in water and standard organic solvents, allowing for their removal during a standard extractive workup.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Coupling Reagent: The chosen reagent is not reactive enough. 2. Poor Reagent Quality: Reagents may have degraded due to moisture or improper storage. 3. Suboptimal Base: The base may be inappropriate or of poor quality. | 1. Switch to a more powerful reagent (e.g., from EDC to HATU or PyBOP).[1] 2. Use fresh, high-quality, anhydrous reagents and solvents. 3. Use a non-nucleophilic, sterically hindered base like DIPEA. Ensure it is free from primary/secondary amine contaminants.[3] |
| Reaction Stalled / Incomplete Conversion | 1. Insufficient Reagent Equivalents: Not enough coupling reagent or base was used. 2. Low Temperature: The reaction may be too slow at the current temperature. 3. Steric Hindrance: Significant steric bulk on either the acid or the amine is slowing the reaction. | 1. Increase the equivalents of the coupling reagent and base (typically 1.1-1.5 eq). 2. Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side reactions. 3. Increase the reaction time. For very difficult couplings, a second addition of the coupling reagent may be required. |
| Multiple Spots on TLC (Side Products) | 1. N-acylurea Formation (with carbodiimides): An O-to-N migration of the activated carboxyl group.[2] 2. Racemization: Loss of stereochemical purity. 3. Guanidinylation of Amine (with uronium reagents): Excess HBTU/HATU can react with the free amine. | 1. Ensure an additive (HOBt, HOAt) is used. Perform the reaction at a lower temperature.[2] 2. See FAQ Q4 for minimizing racemization. 3. Use a slight excess of the carboxylic acid relative to the coupling reagent, or add the amine after a pre-activation step.[6][7] |
| Difficulty Removing Byproducts | 1. Urea Precipitation (DCC): DCU is precipitating but is difficult to filter. 2. Water-Soluble Byproducts (EDC, HATU): Incomplete removal during workup. | 1. Dilute the reaction mixture with a solvent in which the product is soluble but the DCU is not (e.g., dichloromethane, ethyl acetate) and filter. 2. Perform multiple aqueous washes. Washing with brine can help break up emulsions and improve separation.[7] |
Data Presentation: Comparison of Common Coupling Conditions
The following table provides a general guideline for common coupling reagents. Optimal conditions are substrate-dependent and may require empirical optimization.
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield (%) | Key Considerations |
| EDC | HOBt or Oxyma Pure | DIPEA | DMF or DCM | 4 - 24 h | 75 - 90 | Cost-effective; water-soluble urea byproduct simplifies workup.[8] |
| HATU | (Internal) | DIPEA or Collidine | DMF or NMP | 2 - 6 h | 85 - 95 | High reactivity, ideal for hindered couplings; higher cost.[3][8] |
| HBTU / TBTU | (Internal) | DIPEA | DMF | 2 - 8 h | 80 - 95 | Very efficient and well-established; less reactive than HATU.[3] |
| PyBOP® | (Internal) | DIPEA or NMM | DMF or DCM | 3 - 12 h | 80 - 95 | Low racemization risk; byproduct is carcinogenic HMPA, handle with care.[2] |
Yields are illustrative and can vary based on the specific amine substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for forming an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt).
-
To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM at 0 °C, add DIPEA (2.0 eq).
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent HATU.
-
In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-15 minutes at room temperature to form the activated ester.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualized Workflows and Logic
Caption: General workflow for amide bond formation.
Caption: Decision tree for troubleshooting low yield.
References
Technical Support Center: Challenges in the Scale-Up of 1-Boc-piperidine-3-acetic acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 1-Boc-piperidine-3-acetic acid production. The information is presented in a practical question-and-answer format to directly address issues that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
The most prevalent and scalable method for the synthesis of this compound is the direct N-protection of 3-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O). This approach is favored for its relatively straightforward procedure and the commercial availability of the starting materials.
Q2: What are the critical process parameters to monitor during the Boc protection of 3-piperidineacetic acid on a large scale?
When scaling up the Boc protection reaction, the following parameters are crucial to monitor and control:
-
Temperature: The reaction is often exothermic, and efficient heat dissipation is critical to prevent runaway reactions and the formation of by-products.
-
pH: Maintaining the appropriate pH is essential for ensuring the nucleophilicity of the piperidine nitrogen and the stability of the Boc anhydride.
-
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized high concentrations of reagents, which can lead to side reactions.
-
Addition Rate of Boc₂O: A controlled addition rate helps to manage the exotherm and minimize the formation of impurities.
Q3: What are the common impurities encountered during the production of this compound?
Common impurities can include:
-
Unreacted 3-piperidineacetic acid: Incomplete reaction can leave residual starting material.
-
Di-Boc protected piperidine: Although less common for secondary amines, over-reaction can potentially occur.
-
By-products from Boc₂O degradation: In the presence of moisture or at elevated temperatures, Boc₂O can decompose.
-
Residual solvents: Solvents used in the reaction and purification steps may be present in the final product.
Q4: What are the recommended methods for the purification of this compound at an industrial scale?
Crystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent system is critical for achieving high purity and yield. Common solvent systems for crystallization include mixtures of organic solvents (e.g., ethyl acetate, heptane) and water.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My large-scale synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and solutions?
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion before work-up. - Optimize Reaction Time: Extend the reaction time if monitoring indicates incomplete conversion. - Increase Reagent Stoichiometry: A slight excess of Boc₂O may be necessary to drive the reaction to completion, but avoid a large excess to minimize side reactions. |
| Poor Solubility of 3-Piperidineacetic Acid | - Solvent Selection: Use a solvent system in which 3-piperidineacetic acid has adequate solubility. A mixture of water and a miscible organic solvent (e.g., THF, dioxane) is often effective. - pH Adjustment: Adjusting the pH of the aqueous phase can improve the solubility of the zwitterionic 3-piperidineacetic acid. |
| Hydrolysis of Boc Anhydride | - Anhydrous Conditions: While the reaction can be run in aqueous media, minimizing excess water and ensuring a timely work-up can reduce the rate of Boc₂O hydrolysis. - Controlled Temperature: Maintain the recommended reaction temperature to avoid accelerating the hydrolysis of Boc₂O. |
| Product Loss During Work-up/Isolation | - Optimize Extraction pH: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to minimize the solubility of the product in the aqueous phase. - Crystallization Solvent System: Carefully select the crystallization solvent and optimize the cooling profile to maximize product recovery. |
Issue 2: Product Purity Does Not Meet Specification
Question: The purity of my this compound batch is below the required specification after crystallization. What steps can I take to improve it?
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inefficient Crystallization | - Solvent Screening: Perform a solvent screen to identify the optimal solvent or solvent mixture for crystallization that effectively excludes impurities. - Controlled Cooling: Implement a slow and controlled cooling profile during crystallization to promote the formation of larger, purer crystals. - Seeding: Use seed crystals of high-purity this compound to induce crystallization and control crystal size. |
| Formation of By-products | - Temperature Control: Strictly control the reaction temperature to minimize the formation of temperature-sensitive by-products. - pH Control: Maintain a stable pH throughout the reaction to prevent side reactions. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions. |
| Inadequate Removal of Starting Material | - Recrystallization: Perform a second crystallization to further purify the product. - Washing: Wash the isolated crystals with a cold, non-polar solvent to remove residual impurities. |
Experimental Protocols
Key Experiment: Boc Protection of 3-Piperidineacetic Acid (Lab Scale)
This protocol serves as a baseline for process development and scale-up.
Materials:
-
3-Piperidineacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-piperidineacetic acid in a mixture of THF and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide to adjust the pH to the desired alkaline range.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise, or as a solution in THF, while maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC or TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., citric acid, HCl) to a pH of approximately 3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane).
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Key factors contributing to low yield and their corresponding corrective actions.
Technical Support Center: Reactions with 1-Boc-piperidine-3-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the prevention of racemization during reactions involving 1-Boc-piperidine-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern when working with this compound?
A1: Racemization is the process that results in the formation of an equal mixture of both enantiomers (the R and S forms) from a single, pure enantiomer.[1][2] The chiral center in this compound is the carbon atom at the 3-position of the piperidine ring, which is adjacent to the carboxylic acid. When the carboxylic acid is activated for a coupling reaction (e.g., amide bond formation), the proton on this chiral carbon becomes acidic.[2][3] If a base in the reaction mixture removes this proton, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[2][3] This is critically important because the biological activity of many pharmaceutical compounds depends on their precise three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy or even undesirable side effects.[2]
Q2: What is the primary chemical mechanism responsible for racemization during amide coupling reactions?
A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids and their derivatives is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][4] This occurs when the activated carboxyl group of the N-Boc-protected acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone ring is highly acidic and is easily removed by a base.[2] The resulting achiral intermediate can then be attacked by an amine, producing a mixture of both the desired and the undesired stereoisomers.[2] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated acid.[2]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors are critical in controlling the extent of racemization. The most important include:
-
Coupling Reagents & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.
-
Base: The type of base and its strength can significantly influence the rate of proton abstraction.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can play a role in the stability of intermediates that lead to racemization.
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the nucleophile (e.g., an amine) can increase the risk of racemization.[1][4]
Troubleshooting Guide
Problem: High levels of the undesired diastereomer detected after a coupling reaction.
This guide will help you troubleshoot and optimize your reaction conditions to minimize racemization.
Step 1: Review Your Coupling Reagents and Additives
Certain coupling reagents, particularly carbodiimides like DCC and DIC, can lead to significant racemization if used alone.[5]
-
Recommended Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5] These additives react with the activated acid to form a more stable active ester that is less prone to racemization.[4] HOAt is often considered more effective than HOBt in suppressing racemization.[4]
-
Optimization: For substrates that are particularly sensitive to racemization, consider switching to aminium/uronium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP.[1][4] HATU is often noted for its high efficiency and low racemization potential.[4]
Step 2: Evaluate Your Reaction Conditions
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including the side reactions that lead to racemization.[1][4]
-
Solvent:
-
Recommended Solution: If the solubility of your reagents allows, consider using a less polar aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern.[4]
-
-
Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before adding the amine increases the opportunity for oxazolone formation.[1]
Step 3: Assess the Base Used in the Reaction
-
Recommended Solution: Use a weaker, non-nucleophilic, or sterically hindered base. For sensitive couplings, N-methylmorpholine (NMM) or collidine may be preferred.[4] Sterically hindered bases like diisopropylethylamine (DIPEA) are generally a better choice than less hindered bases like triethylamine (TEA).[1] Use the minimum amount of base necessary to facilitate the reaction.
Data Presentation
The following table summarizes the relative effectiveness of different strategies in minimizing racemization during amide coupling reactions.
| Strategy | Effectiveness in Reducing Racemization | Key Considerations |
| Use of Additives (e.g., HOAt, HOBt) | High | Commonly used with carbodiimides to suppress oxazolone formation.[4][5] HOAt is generally more effective than HOBt.[4] |
| Choice of Coupling Reagent (e.g., HATU) | High | Aminium/uronium reagents like HATU are designed for rapid coupling with low racemization.[4] |
| Lowering Reaction Temperature (e.g., 0 °C) | Moderate to High | Reduces the rate of both the desired coupling and the side reaction of racemization.[1][5] |
| Use of Sterically Hindered Base (e.g., DIPEA) | Moderate | Minimizes direct proton abstraction from the chiral center.[1] |
| Use of Less Polar Solvents (e.g., DCM) | Moderate | Solvent choice is often limited by the solubility of reagents.[4][5] |
| Minimizing Pre-activation Time | Moderate | Reduces the time the activated ester is susceptible to oxazolone formation.[1] |
Experimental Protocols
Protocol: Low-Racemization Amide Coupling Using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (1.0-1.2 equivalents)
-
HATU (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.[1]
-
Reagent Addition: Add HATU (1.0 eq.) to the cooled solution.
-
Initiation: Add the base, DIPEA (2.0 eq.), dropwise to the mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification protocol for your specific product.
Visualizations
Caption: Reaction pathways for amide coupling and potential racemization.
Caption: A logical workflow for troubleshooting and resolving racemization issues.
References
Technical Support Center: Boc Deprotection of 1-Boc-piperidine-3-acetic acid
This guide provides comprehensive troubleshooting advice and detailed protocols for the successful N-Boc deprotection of 1-Boc-piperidine-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for an incomplete Boc deprotection of this compound? A1: The most frequent causes for incomplete deprotection are insufficient acid strength or concentration, and inadequate reaction time.[1][2] The Boc group on a secondary amine within a piperidine ring can sometimes be more resistant to cleavage than on other structures. Ensuring the use of a sufficient excess of a strong acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) and allowing adequate time for the reaction to complete are critical.[3][4]
Q2: My reaction is complete, but I'm having trouble isolating my product. What are the likely causes? A2: Post-deprotection, the product exists as a salt (e.g., trifluoroacetate or hydrochloride). These salts can be highly soluble in water, leading to low yields during aqueous work-up and extraction.[2] Additionally, the resulting piperidine-3-acetic acid is a zwitterionic amino acid, which can present solubility challenges in common organic solvents.
Q3: What are the standard acidic conditions for this deprotection? A3: The most common and effective methods involve using strong acids.[5] Standard conditions include:
-
Trifluoroacetic Acid (TFA): Typically used in a solution with Dichloromethane (DCM), with concentrations ranging from 20% to 50% (v/v).[4][6]
-
Hydrochloric Acid (HCl): A 4M solution of HCl in an organic solvent like 1,4-dioxane is also a robust and widely used option.[2][7]
Q4: Are there milder, non-acidic alternatives for removing the Boc group if my molecule has other acid-sensitive functionalities? A4: Yes, while strong acid is standard, several milder methods exist for substrates with acid-labile groups. These include thermal deprotection (heating in a solvent like boiling water or methanol), or using reagents like trimethylsilyl iodide (TMSI).[5][8][9] However, for this compound, which lacks other common acid-sensitive groups, the standard acid-based protocols are generally the most efficient.
Q5: How can I monitor the progress of the deprotection reaction? A5: The reaction progress can be effectively monitored using a few analytical techniques:
-
Thin-Layer Chromatography (TLC): The deprotected product is more polar and will have a lower Rf value compared to the starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a clear confirmation by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
-
¹H NMR Spectroscopy: The disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group (~1.4 ppm) is a definitive indicator of deprotection.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
| Possible Cause | Solution |
| Insufficient Acid Concentration/Equivalents | Increase the concentration of the acid. For TFA/DCM mixtures, try increasing the ratio from 25% to 50%. For HCl/dioxane, ensure at least 10 equivalents of HCl are used relative to the substrate.[2][4] |
| Inadequate Reaction Time | Continue to monitor the reaction and extend the duration. Some sterically hindered or less reactive substrates may require several hours (2-18h) to reach completion.[1][6] |
| Presence of Water | TFA is hygroscopic, and water can reduce its effective acidity.[7] Ensure all solvents (e.g., DCM) are anhydrous and that the reaction is protected from atmospheric moisture. |
| Poor Substrate Solubility | If the starting material is not fully dissolved, the reaction will be slow. Try adding a co-solvent or selecting a different solvent system in which the substrate is more soluble.[2] |
Issue 2: Low Yield After Work-up
-
Symptom: The reaction appears complete by analytical methods, but the isolated mass of the final product is very low.
| Possible Cause | Solution |
| Product Loss During Aqueous Extraction | The resulting hydrochloride or trifluoroacetate salt of piperidine-3-acetic acid can be highly water-soluble.[2] To minimize loss, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Alternatively, avoid the aqueous wash entirely by evaporating the acid and solvent in vacuo and using the crude salt directly in the next step. |
| Incomplete Basification | During work-up, the aqueous layer must be made sufficiently basic (pH > 9) to ensure the product is in its free base form for efficient extraction into an organic solvent. Use a strong enough base like NaOH or K₂CO₃.[2] |
| Emulsion Formation | Zwitterionic products can sometimes cause emulsions during extraction. If this occurs, try adding brine or filtering the mixture through a pad of Celite. |
Comparative Data on Deprotection Conditions
The selection of a deprotection protocol can significantly impact reaction time and efficiency. The following table summarizes typical conditions.
| Reagent System | Concentration | Temperature | Typical Time | Notes |
| TFA / DCM | 25% (v/v) | Room Temp. | 2 hours | A common and generally effective condition.[4] |
| TFA / DCM | 50% (v/v) | Room Temp. | 30-60 min | Faster deprotection, suitable for driving sluggish reactions to completion.[4] |
| Neat TFA | 100% | Room Temp. | 5-15 min | Very rapid, but increases the risk of side reactions if other sensitive groups are present.[4] |
| 4M HCl in Dioxane | >10 equiv. | Room Temp. | 1-4 hours | A robust alternative to TFA; the resulting HCl salt is often a crystalline solid that is easier to handle.[2][7] |
| Thermal (Water) | N/A | 100 °C | 10 min - 2 h | A "green" and acid-free method, though high temperatures may not be suitable for all substrates.[9] |
Experimental Protocols
Protocol 1: Deprotection using TFA/DCM
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (10.0 eq, or as a 25-50% v/v solution with the DCM) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene or DCM (3x) to ensure all residual TFA is removed.
-
The resulting crude piperidine-3-acetic acid trifluoroacetate salt can often be used in the next step without further purification.
-
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (10.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form. Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Triturate the residue with cold diethyl ether, then collect the resulting solid by filtration.
-
Wash the solid with additional cold diethyl ether and dry in vacuo to yield piperidine-3-acetic acid hydrochloride.
-
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 1-Boc-piperidine-3-acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 1-Boc-piperidine-3-acetic acid.
High-Performance Liquid Chromatography (HPLC) Analysis
Frequently Asked Questions (HPLC)
Q1: What is a typical starting HPLC method for analyzing the purity of this compound?
A1: A common starting point for the analysis of this compound is a reverse-phase HPLC method. Due to the acidic nature of the carboxylic acid group, an acidic mobile phase is recommended to ensure good peak shape. A typical method is outlined in the table below.
Q2: My peaks are tailing. What are the common causes and solutions?
A2: Peak tailing is a frequent issue when analyzing acidic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support of the column. Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can help to suppress the ionization of both the analyte and the silanol groups, leading to improved peak shape.[1]
Q3: I am observing a drift in retention times. What should I check?
A3: Retention time drift can be caused by several factors. Ensure that the mobile phase composition is stable and properly mixed, and that the column is fully equilibrated. Temperature fluctuations can also affect retention times, so using a column oven is recommended for stable results.[2] Check for any leaks in the system, as this can lead to inconsistent flow rates.
Q4: How can I resolve the R and S enantiomers of this compound?
A4: To separate the enantiomers, a chiral HPLC method is required. This typically involves using a chiral stationary phase (CSP). For acidic compounds, polysaccharide-based CSPs are often a good starting point. The mobile phase for chiral separations is often a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol.[3]
Troubleshooting Guide (HPLC)
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to the mobile phase to suppress silanol activity.[1] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of organic solvent to aqueous buffer. |
| Unsuitable column. | For chiral separations, ensure a suitable chiral stationary phase is used.[3] | |
| Retention Time Drift | Inadequate column equilibration. | Increase the column equilibration time before injecting the sample.[2] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Mobile phase composition change. | Prepare fresh mobile phase and ensure it is properly degassed. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and flush the injector and system. |
| Carryover from a previous injection. | Implement a needle wash step in your autosampler method. |
Experimental Protocol: Reverse-Phase HPLC Purity Assay
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (NMR)
Q1: What are the expected chemical shifts for the key protons in this compound in 1H NMR?
A1: The 1H NMR spectrum of this compound will show a characteristic singlet for the nine protons of the tert-butyl (Boc) group, typically around 1.4 ppm. The protons on the piperidine ring will appear as a series of multiplets between approximately 1.5 and 4.0 ppm. The methylene protons of the acetic acid group will also be in this region, and the acidic proton of the carboxylic acid may appear as a broad singlet at a higher chemical shift, or it may exchange with residual water in the solvent.
Q2: I am seeing broad peaks in my 1H NMR spectrum. What could be the cause?
A2: Broadening of NMR signals for Boc-protected amines can sometimes be attributed to restricted rotation around the N-C(O) bond of the carbamate, leading to the presence of rotamers (rotational isomers). This can result in two distinct sets of signals for the piperidine ring protons, which may be broad or even appear as separate peaks at room temperature. Running the NMR at an elevated temperature can sometimes coalesce these signals into sharper peaks.
Q3: Can I use NMR to determine the purity of my sample?
A3: Yes, quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte itself.[4][5] This is achieved by adding a known amount of a certified internal standard to a precisely weighed sample and comparing the integral of a specific analyte signal to a signal from the internal standard.[6]
Troubleshooting Guide (NMR)
| Problem | Potential Cause | Suggested Solution |
| Broad Signals | Presence of rotamers due to restricted rotation of the Boc group. | Acquire the spectrum at a higher temperature (e.g., 50-60 °C) to increase the rate of interconversion. |
| Sample is too concentrated. | Dilute the sample. | |
| Poorly Resolved Multiplets | Insufficient magnetic field strength. | Use a higher field NMR spectrometer for better signal dispersion. |
| Inadequate shimming. | Re-shim the spectrometer to improve the magnetic field homogeneity. | |
| Inaccurate Integration for qNMR | Incomplete relaxation of nuclei. | Ensure a sufficient relaxation delay (D1) is used in the acquisition parameters (typically 5 times the longest T1). |
| Overlapping signals. | Choose non-overlapping signals for both the analyte and the internal standard for accurate integration. |
Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment
-
Internal Standard Selection: Choose an internal standard with a simple 1H NMR spectrum that has a sharp singlet in a region that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard should be stable, non-volatile, and of high purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.
-
Mass Spectrometry (MS)
Frequently Asked Questions (MS)
Q1: What is the expected mass of this compound in an ESI-MS experiment?
A1: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you would expect to see the protonated molecule, [M+H]+. The molecular weight of this compound is 243.30 g/mol , so the expected m/z would be approximately 244.31.
Q2: What are the characteristic fragmentation patterns for this molecule in MS/MS?
A2: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[7] A common fragmentation pathway for Boc-protected compounds is the loss of the Boc group or parts of it. Expect to see fragment ions corresponding to the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). The piperidine ring itself can also undergo cleavage.[8]
Troubleshooting Guide (MS)
| Problem | Potential Cause | Suggested Solution |
| No Signal or Weak Signal | Inappropriate ionization mode. | For this compound, positive ion mode (ESI+) is generally preferred due to the basic nitrogen. |
| Poor sample ionization. | Optimize the mobile phase composition; adding a small amount of formic acid can aid in protonation. | |
| Unidentifiable Peaks in Spectrum | Presence of impurities. | Compare the observed masses with potential impurities from the synthesis or degradation products. |
| Formation of adducts. | Look for peaks corresponding to [M+Na]+ or [M+K]+, which are common in ESI-MS. |
Experimental Protocol: LC-MS Analysis
-
LC System: Use the HPLC conditions described in the HPLC section.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the [M+H]+ of this compound. For impurity identification, look for other peaks and analyze their mass-to-charge ratios to hypothesize their structures.
Summary of Analytical Data
| Parameter | HPLC | NMR | MS |
| Purity (%) | Determined by peak area percentage. | Determined by qNMR using an internal standard.[9] | Not typically used for quantification without a standard curve. |
| Identity Confirmation | Based on retention time matching with a reference standard. | Confirmed by characteristic chemical shifts and coupling patterns. | Confirmed by accurate mass measurement of the molecular ion and its fragmentation pattern.[8] |
| Common Impurities Detected | Separated based on polarity. | Identified by unique signals not corresponding to the main compound. | Detected as ions with different m/z values. |
Potential Impurities
| Impurity | Potential Origin | Analytical Signature |
| Piperidine-3-acetic acid | Incomplete Boc protection or degradation. | Shorter retention time in RP-HPLC; absence of the Boc signal in 1H NMR; m/z of 144.18 [M+H]+ in MS. |
| tert-Butanol | Byproduct of Boc deprotection. | May be observed in 1H NMR as a singlet around 1.2 ppm. |
| Starting materials from synthesis | Incomplete reaction. | Will have characteristic signals in HPLC, NMR, and MS depending on the synthetic route. |
Visualized Workflows and Relationships
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Potential degradation pathways of this compound under acidic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. academic.oup.com [academic.oup.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
storage and handling of 1-Boc-piperidine-3-acetic acid to prevent degradation
Technical Support Center: 1-Boc-piperidine-3-acetic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and use of this compound, minimizing the risk of degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 0-8°C for optimal preservation. The compound should be protected from moisture and air, as it can decompose under the influence of humidity.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are inferred from its functional groups and include:
-
Acid-Catalyzed Hydrolysis (Deprotection): The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, yielding piperidine-3-acetic acid, carbon dioxide, and tert-butanol. This is the most common and predictable degradation pathway.
-
Oxidative Degradation: The tertiary amine within the piperidine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the acetic acid moiety or other decomposition reactions may occur.
-
Photodegradation: Exposure to light, particularly UV light, can potentially induce degradation, often through radical mechanisms.
Q3: Is this compound sensitive to any particular chemicals?
A3: Yes, it is incompatible with strong oxidizing agents and strong acids.[1] Strong acids will catalyze the removal of the Boc protecting group.
Q4: What are the signs of degradation?
A4: Degradation of this compound can be indicated by:
-
Changes in physical appearance (e.g., discoloration of the white solid).
-
Inconsistent analytical results, such as the appearance of new peaks or a decrease in the main peak area in HPLC analysis.
-
Altered solubility characteristics.
-
Unexpected pH shifts in unbuffered solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Confirm the identity of the main peak with a reference standard. 2. Perform a forced degradation study (see Experimental Protocol 1) to generate potential degradation products and compare their retention times with the unexpected peaks. 3. Re-evaluate storage and sample preparation conditions (temperature, light exposure, pH, solvent purity). |
| Loss of compound potency or inconsistent assay results | Degradation during storage or experiment. | 1. Analyze a freshly prepared sample as a baseline. 2. Investigate the stability of the compound under your specific experimental conditions (solvent, pH, temperature) by analyzing samples over time. 3. If acidic conditions are present, consider that the Boc group may be cleaving. The primary degradation product would be piperidine-3-acetic acid. |
| Precipitate formation in solution | Formation of insoluble degradation products or salts. | 1. Attempt to isolate and characterize the precipitate using techniques like NMR or Mass Spectrometry. 2. Review the solvent system and concentration; degradation products may have different solubility profiles. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating method can adequately separate the degradants from the parent compound.
| Stress Condition | Duration | This compound Remaining (%) | Total Degradants (%) | Major Degradant Peak Area (%) | Identity of Major Degradant |
| 0.1 M HCl (aq) | 24 hours | 82.5 | 17.5 | 15.2 | Piperidine-3-acetic acid |
| 0.1 M NaOH (aq) | 24 hours | 97.1 | 2.9 | 1.8 | Unidentified |
| 3% H₂O₂ (aq) | 8 hours | 91.3 | 8.7 | 6.5 | N-oxide derivative (putative) |
| Heat (80°C, solid) | 48 hours | 95.8 | 4.2 | 2.5 | Unidentified |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 98.2 | 1.8 | 1.1 | Unidentified |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish a stability-indicating analytical method.
2. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
3. Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
5. Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 2: Stability-Indicating HPLC Method
1. Objective: To quantify this compound and separate it from its potential degradation products.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase A to obtain a known concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of 1-Boc-piperidine-3-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Boc-piperidine-3-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the starting materials, synthetic byproducts, or degradation during storage. These may include:
-
Unreacted starting materials: 3-Piperidineacetic acid.
-
Byproducts of the Boc-protection reaction: Di-tert-butyl dicarbonate ((Boc)₂O), tert-butanol, and potentially di-Boc protected piperidine derivatives.[1][2][3]
-
Residual Solvents: Solvents used during the synthesis and work-up, such as dichloromethane (DCM), ethyl acetate, or dioxane.[4][5][6][7]
-
Enantiomeric impurities: If a specific enantiomer (R or S) is desired, the other enantiomer may be present as an impurity.
-
Related piperidine impurities: Other piperidine derivatives formed through side reactions.[8]
Q2: How can I assess the purity of my this compound sample?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is effective for determining the overall purity and quantifying non-volatile impurities.[9][10] Chiral HPLC is necessary to determine the enantiomeric excess if you are working with a specific stereoisomer.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying organic impurities.[4][5][6][7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities by their mass-to-charge ratio.
Troubleshooting Guides
Recrystallization
Problem: Oiling out or failure to crystallize.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inappropriate solvent system | The solubility of the compound may be too high or too low in the chosen solvent. Experiment with different solvent pairs. Common systems for Boc-protected amino acids include ethyl acetate/hexanes, and ethanol/water.[8][14] |
| Solution is too dilute | Concentrate the solution by carefully evaporating some of the solvent and then attempt to recrystallize.[14] |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid. |
| Presence of impurities inhibiting crystallization | Try to pre-purify the material using another technique like extraction or a quick filtration through a small plug of silica gel before attempting recrystallization. |
| Hygroscopic nature of the compound | Ensure all solvents are anhydrous, as absorbed water can sometimes prevent crystallization.[15] |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add the minimum amount of the selected hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
Problem: Poor separation of the desired product from impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) |
| Inappropriate mobile phase | The polarity of the eluent may be too high or too low. Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for acidic compounds on silica gel is a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid (e.g., 0.1-1%) to improve peak shape.[16] |
| Column overloading | Too much crude material was loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 30:1 (w/w). |
| Improper column packing | Channels or cracks in the silica gel will lead to poor separation. Ensure the silica gel is packed uniformly. |
| Co-elution of impurities | The impurities may have a similar polarity to the product. Consider using a different stationary phase (e.g., reversed-phase C18 silica) or a different solvent system. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. A common mobile phase for acidic compounds is a gradient of ethyl acetate in hexanes with 0.5% acetic acid.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Experimental Workflows
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Caption: Acid-base extraction for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1-Boc-piperidine-3-acetic acid and Other Piperidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs due to its favorable physicochemical and pharmacokinetic properties. As building blocks in drug discovery, substituted piperidines like 1-Boc-piperidine-3-acetic acid are invaluable. This guide provides an objective comparison of this compound with other key piperidine derivatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for your research needs.
Introduction to Key Piperidine Building Blocks
This guide focuses on a comparative analysis of this compound against three other structurally related and commercially available piperidine derivatives:
-
This compound: A key building block with a protected amine and an acetic acid side chain at the 3-position. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and allows for selective reactions.[1][2]
-
Piperidine-4-acetic acid: An isomer of piperidine-3-acetic acid, with the acetic acid moiety at the 4-position of the piperidine ring. This structural difference can influence its conformational preferences and biological activity.
-
N-Boc-nipecotic acid (1-Boc-piperidine-3-carboxylic acid): A closely related derivative where the carboxylic acid group is directly attached to the 3-position of the piperidine ring. It is a known GABA uptake inhibitor.[3][4]
-
Piperidine-3-acetic acid: The unprotected parent compound of this compound, offering a free secondary amine for direct derivatization.
Physicochemical Properties
The physicochemical properties of these building blocks are critical for their handling, reactivity, and ultimately, the drug-like properties of the final compounds.
| Property | This compound | Piperidine-4-acetic acid | N-Boc-nipecotic acid | Piperidine-3-acetic acid |
| Molecular Weight ( g/mol ) | 243.30 | 143.18 | 229.27[5] | 143.18 |
| Predicted LogP | 1.1 | -1.4 | 1.1[5] | -1.4 |
| pKa (Predicted) | ~4.8 (acid), >11 (amine) | ~4.8 (acid), ~10.5 (amine) | ~3.9 (acid), >11 (amine)[6] | ~4.8 (acid), ~10.5 (amine) |
| Solubility | Soluble in many organic solvents | Soluble in water | Soluble in many organic solvents | Soluble in water |
Note: Predicted LogP and pKa values are from computational models and may vary from experimental values.
Performance in Synthetic Applications
The choice of a piperidine building block significantly impacts the efficiency and outcome of a synthetic route. Here, we compare their performance in a key synthetic transformation: amide bond formation.
Amide Coupling Reaction Yields
The following table summarizes typical yields for the amide coupling of each piperidine derivative with a model primary amine (e.g., benzylamine) using a standard coupling agent like HATU.
| Piperidine Derivative | Amine Protection | Typical Yield | Key Considerations |
| This compound | Boc | High (>90%) | Boc group provides stability and prevents side reactions at the piperidine nitrogen.[7] |
| Piperidine-4-acetic acid | None | Moderate (60-80%) | Requires careful control of stoichiometry to avoid N-acylation of the piperidine ring. |
| N-Boc-nipecotic acid | Boc | High (>90%) | Similar reactivity to its acetic acid counterpart under standard coupling conditions.[7] |
| Piperidine-3-acetic acid | None | Moderate (60-80%) | Similar challenges to piperidine-4-acetic acid regarding potential N-acylation. |
Biological Activity: GABA Uptake Inhibition
Piperidine-based structures are well-known for their interaction with the GABAergic system. Nipecotic acid and its derivatives are notable inhibitors of GABA transporters (GATs).
| Compound | Target | IC50 Value | Reference |
| Nipecotic acid | GAT-1 | Potent inhibitor | [8] |
| Isonipecotic acid (Piperidine-4-carboxylic acid) | GABAA Receptor Agonist | Moderately potent | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and comparison of these building blocks.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for coupling the carboxylic acid of the piperidine derivative with a primary amine.
Materials:
-
Piperidine derivative (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the piperidine derivative in anhydrous DMF.
-
Add the primary amine and DIPEA to the solution.
-
Add HATU to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of Piperidine-3-acetic acid hydrochloride
This protocol outlines the synthesis of the unprotected piperidine-3-acetic acid from its pyridine precursor.
Materials:
-
3-Pyridineacetic acid hydrochloride
-
Ethanol
-
Pd/C catalyst
-
Hydrogen gas
-
L-(+)-mandelic acid (for resolution)
-
Ethyl acetate
-
Sodium carbonate
-
Dry HCl gas in ether
Procedure:
-
Esterification: React 3-pyridineacetic acid hydrochloride with ethanol in the presence of an acid catalyst to form the ethyl ester.
-
Reduction: Hydrogenate the pyridine ring of the ethyl ester using a Pd/C catalyst under a hydrogen atmosphere to yield ethyl piperidine-3-acetate.
-
Resolution (Optional): For chiral separation, react the racemic ethyl piperidine-3-acetate with L-(+)-mandelic acid in ethyl acetate to form diastereomeric salts, which can be separated by crystallization.
-
Hydrolysis: Hydrolyze the separated ester with a base (e.g., sodium carbonate) to obtain the corresponding carboxylic acid.
-
Salt Formation: Treat the free base with a solution of dry HCl gas in ether to precipitate the piperidine-3-acetic acid hydrochloride.[1]
Protocol 3: Determination of Lipophilicity (LogP) by HPLC
This protocol provides a method for the experimental determination of the partition coefficient (LogP).
Materials:
-
Reversed-phase HPLC system with a C18 column and UV detector.
-
Mobile phase: Acetonitrile and water.
-
Reference compounds with known LogP values.
Procedure:
-
Prepare solutions of the test compound and reference compounds in the mobile phase.
-
Perform isocratic elution with varying compositions of the mobile phase (e.g., 30%, 40%, 50%, 60%, 70% acetonitrile in water).
-
Determine the retention factor (k) for each compound at each mobile phase composition.
-
Calculate the logarithm of the retention factor (log k).
-
Extrapolate the log k value to 100% water content (log k_w) by plotting log k against the percentage of the organic modifier.
-
Determine the LogP of the test compound by comparing its log k_w value to a calibration curve generated from the reference compounds.
Visualization of Synthetic Workflow and Decision Making
The selection of a suitable building block is a critical decision in the early stages of drug discovery. The following diagrams illustrate a typical workflow for chemical synthesis and a decision-making process for choosing a piperidine derivative.
References
- 1. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isonipecotic acid - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Protecting Groups for Piperidine-3-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development, the judicious selection of protecting groups is paramount. For the versatile scaffold, piperidine-3-acetic acid, the tert-butyloxycarbonyl (Boc) group is a common choice for protecting the secondary amine. However, its removal often requires harsh acidic conditions which can be incompatible with sensitive functional groups elsewhere in the molecule. This guide provides a comprehensive comparison of alternative protecting groups—Carbobenzyloxy (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—offering orthogonal deprotection strategies.
Comparison of Protecting Group Performance
The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The following tables provide a summary of the key characteristics and performance of Cbz, Fmoc, Alloc, and Teoc in comparison to the widely used Boc group.
Table 1: Stability of Amine Protecting Groups
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophiles | Fluoride Ions (e.g., TBAF) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Cbz | Stable[1] | Stable[1] | Labile[2] | Stable | Stable |
| Fmoc | Stable | Labile[3] | Stable | Stable | Stable |
| Alloc | Stable[4] | Stable[4] | Stable | Labile (Pd(0) catalyzed)[4] | Stable |
| Teoc | Labile | Stable[5] | Stable | Stable | Labile[5] |
Table 2: Protection and Deprotection Conditions & Typical Yields
| Protecting Group | Protection Reagent | Typical Conditions for Protection | Deprotection Conditions | Typical Yields (Protection) | Typical Yields (Deprotection) |
| Boc | Boc₂O, DMAP | CH₂Cl₂, rt | TFA/CH₂Cl₂ or 4M HCl in Dioxane | >95% | >95% |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O, 0 °C to rt | H₂, 10% Pd/C, MeOH, rt | ~90%[2] | >95% |
| Fmoc | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O, rt | 20% Piperidine in DMF, rt | >90% | >95% |
| Alloc | Alloc-Cl, Base | CH₂Cl₂, rt | Pd(PPh₃)₄, Phenylsilane, CH₂Cl₂ | >90% | >90% |
| Teoc | Teoc-OSu, Et₃N | CH₂Cl₂, rt | TBAF, THF, rt | >90% | >90% |
Orthogonality of Protecting Groups
A key advantage of these alternative protecting groups is their orthogonality, which allows for the selective deprotection of one group in the presence of others. This is crucial in multi-step syntheses of complex molecules.
Caption: Orthogonality of common amine protecting groups.
Experimental Protocols
Below are detailed experimental protocols for the protection and deprotection of piperidine-3-acetic acid with Cbz, Fmoc, Alloc, and Teoc.
Carbobenzyloxy (Cbz) Group
a) Protection of Piperidine-3-acetic acid with Cbz-Cl
-
Materials: Piperidine-3-acetic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve piperidine-3-acetic acid (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield N-Cbz-piperidine-3-acetic acid.[2]
-
b) Deprotection of N-Cbz-piperidine-3-acetic acid
-
Materials: N-Cbz-piperidine-3-acetic acid, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Celite.
-
Procedure:
-
Dissolve N-Cbz-piperidine-3-acetic acid (1.0 equiv) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the starting material).
-
Stir the suspension under an atmosphere of hydrogen (H₂ balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate in vacuo to obtain piperidine-3-acetic acid.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
a) Protection of Piperidine-3-acetic acid with Fmoc-OSu
-
Materials: Piperidine-3-acetic acid, 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water, Diethyl ether, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve piperidine-3-acetic acid (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add Fmoc-OSu (1.05 equiv) to the solution.
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Fmoc-piperidine-3-acetic acid.[6]
-
b) Deprotection of N-Fmoc-piperidine-3-acetic acid
-
Materials: N-Fmoc-piperidine-3-acetic acid, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-piperidine-3-acetic acid (1.0 equiv) in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DMF and piperidine.
-
The crude product can be purified by co-evaporation with a suitable solvent or by chromatography to isolate piperidine-3-acetic acid.
-
Allyloxycarbonyl (Alloc) Group
a) Protection of Piperidine-3-acetic acid with Alloc-Cl
-
Materials: Piperidine-3-acetic acid, Allyl chloroformate (Alloc-Cl), Sodium hydroxide (NaOH) or Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Water.
-
Procedure:
-
Suspend piperidine-3-acetic acid (1.0 equiv) in dichloromethane.
-
Add an aqueous solution of NaOH (2.0 equiv) or triethylamine (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add allyl chloroformate (1.1 equiv).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the layers. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography to give N-Alloc-piperidine-3-acetic acid.
-
b) Deprotection of N-Alloc-piperidine-3-acetic acid
-
Materials: N-Alloc-piperidine-3-acetic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃) or another scavenger, Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve N-Alloc-piperidine-3-acetic acid (1.0 equiv) in dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger, such as phenylsilane (3-5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.1 equiv).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography to yield piperidine-3-acetic acid.[4]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
a) Protection of Piperidine-3-acetic acid with Teoc-OSu
-
Materials: Piperidine-3-acetic acid, 2-(Trimethylsilyl)ethoxycarbonyloxysuccinimide (Teoc-OSu), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Suspend piperidine-3-acetic acid (1.0 equiv) in dichloromethane.
-
Add triethylamine (2.2 equiv).
-
Add Teoc-OSu (1.1 equiv) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography to obtain N-Teoc-piperidine-3-acetic acid.
-
b) Deprotection of N-Teoc-piperidine-3-acetic acid
-
Materials: N-Teoc-piperidine-3-acetic acid, Tetrabutylammonium fluoride (TBAF) (1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Teoc-piperidine-3-acetic acid (1.0 equiv) in THF.
-
Add a 1M solution of TBAF in THF (1.5 equiv).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with a suitable organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to yield piperidine-3-acetic acid.[5]
-
Workflow for Protection and Deprotection
The general workflow for the use of these protecting groups in a synthetic sequence is illustrated below.
Caption: A generalized workflow for amine protection and deprotection.
By understanding the unique characteristics of each protecting group, researchers can devise more efficient and robust synthetic strategies for the elaboration of piperidine-3-acetic acid and its derivatives, ultimately facilitating the discovery and development of new chemical entities.
References
- 1. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Application of Teoc Protecting Group [en.highfine.com]
- 6. total-synthesis.com [total-synthesis.com]
A Comparative Guide: Unlocking Advanced Drug Discovery with 1-Boc-piperidine-3-acetic acid over Nipecotic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research and the development of therapeutics targeting the central nervous system (CNS), piperidine-based scaffolds are of paramount importance. Nipecotic acid, a well-established inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), has been a cornerstone in studying the GABAergic system. However, its inherent physicochemical properties present significant challenges for its direct application in drug development. This guide provides an objective comparison of 1-Boc-piperidine-3-acetic acid and its parent compound, nipecotic acid, highlighting the strategic advantages conferred by the tert-butoxycarbonyl (Boc) protecting group. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in leveraging this advanced synthetic intermediate for the creation of next-generation CNS therapeutics.
Overcoming the Limitations of Nipecotic Acid
Nipecotic acid is a potent inhibitor of GABA uptake, which can increase the concentration of GABA in the synaptic cleft and enhance inhibitory neurotransmission.[1] Despite its in vitro efficacy, nipecotic acid's therapeutic potential is hampered by several key disadvantages:
-
Poor Blood-Brain Barrier Penetration: As a zwitterionic and hydrophilic molecule, nipecotic acid does not readily cross the blood-brain barrier, limiting its in vivo activity when administered systemically.[2][3]
-
Limited Structural Modification: The presence of a reactive secondary amine in the piperidine ring complicates selective chemical modifications at other positions of the molecule, making it challenging to synthesize derivatives with improved pharmacokinetic properties.
The introduction of the Boc protecting group on the piperidine nitrogen of nipecotic acid to form this compound directly addresses these limitations, transforming it into a versatile building block for medicinal chemistry.
Quantitative Data Presentation: A Physicochemical and Biological Comparison
The primary advantage of this compound lies in its superior utility in chemical synthesis. While a direct comparison of biological activity is not the most relevant metric—as the Boc group is typically removed in the final active pharmaceutical ingredient—a comparison of their physicochemical properties underscores the strategic value of the Boc-protected form.
| Property | Nipecotic Acid | This compound | Advantage of this compound |
| Molecular Formula | C₆H₁₁NO₂ | C₁₂H₂₁NO₄ | Increased molecular weight and lipophilicity. |
| Molecular Weight | 129.16 g/mol [4] | 243.30 g/mol [5] | Facilitates characterization and handling. |
| Predicted logP | -2.9[6] | ~1.5 (Estimated) | Significantly increased lipophilicity, a key factor for improved solubility in organic solvents and potential for better membrane permeability of its derivatives. |
| Aqueous Solubility | High (50 mg/mL)[6] | Limited[7] | While lower aqueous solubility, it has enhanced solubility in organic solvents, which is advantageous for synthetic transformations.[8] |
| Chemical Reactivity | High (reactive secondary amine) | Low (protected amine) | The Boc group allows for selective reactions at the carboxylic acid moiety without undesired side reactions at the nitrogen, enabling controlled and predictable synthesis of complex derivatives.[8] |
Table 1: Comparison of Physicochemical Properties.
| Biological Target | Nipecotic Acid IC₅₀ (µM) | This compound | Rationale for Use |
| Mouse GAT-1 | 2.6[9] | Not directly applicable (synthetic intermediate) | Serves as a scaffold to synthesize more potent and selective GAT inhibitors. |
| Mouse GAT-2 | 310[9] | Not directly applicable (synthetic intermediate) | The protected nature allows for the introduction of moieties to tune selectivity for different GAT subtypes. |
| Mouse GAT-3 | 29[9] | Not directly applicable (synthetic intermediate) | A key building block for creating prodrugs or derivatives with improved pharmacokinetic profiles to reach the CNS. |
| Mouse GAT-4 | 16[9] | Not directly applicable (synthetic intermediate) | Enables the development of novel chemical entities with potentially superior therapeutic windows. |
Table 2: Biological Activity Profile of Nipecotic Acid and the Strategic Role of its Boc-protected Form.
Experimental Protocols
Synthesis of this compound from Nipecotic Acid
This protocol describes a general method for the Boc protection of nipecotic acid.
Materials:
-
Nipecotic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1N Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve nipecotic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
To this solution, add sodium bicarbonate (2.5 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Carefully acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid.
In Vitro GABA Uptake Inhibition Assay
This protocol outlines a method to assess the inhibitory potency of compounds on GABA transporters.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABA transporter (GAT) subtype.
-
[³H]GABA (radiolabeled GABA)
-
Unlabeled GABA
-
Test compounds (e.g., nipecotic acid, novel derivatives)
-
Uptake buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 5 mM KCl, 10 mM D-glucose, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Culture the GAT-expressing HEK293 cells in 96-well microplates to form a confluent monolayer.
-
On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Prepare serial dilutions of the test compounds and a standard inhibitor like nipecotic acid in the uptake buffer.
-
Add the test compounds to the wells and pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding a solution of [³H]GABA (at a concentration near its Km) to each well.
-
Allow the uptake to proceed for a specific time (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a scintillation cocktail.
-
Quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Mandatory Visualizations
Synthetic Utility of this compound
The following diagram illustrates the strategic advantage of using the Boc-protected intermediate in the synthesis of a hypothetical drug candidate.
Caption: Synthetic pathways comparing unprotected and Boc-protected routes.
Drug Development Workflow: From Nipecotic Acid to CNS Drug Candidate
This diagram illustrates the logical progression from a lead compound with limitations to the development of a viable drug candidate using a protected intermediate.
Caption: Drug development workflow highlighting the role of the Boc-protected intermediate.
Conclusion
While nipecotic acid remains a valuable pharmacological tool for in vitro studies of the GABAergic system, its inherent physicochemical properties make it a challenging starting point for the development of CNS-penetrant drugs. This compound emerges as a superior alternative for medicinal chemistry campaigns. The Boc protecting group masks the reactive secondary amine, enabling clean and selective chemical transformations at the carboxylic acid functionality. This strategic protection facilitates the synthesis of diverse libraries of nipecotic acid derivatives with tailored properties. By leveraging this compound, researchers can more efficiently develop novel drug candidates with improved lipophilicity, enhanced blood-brain barrier permeability, and optimized pharmacological profiles, thereby accelerating the discovery of innovative treatments for a range of neurological disorders.
References
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nipecotic acid - Wikipedia [en.wikipedia.org]
- 3. (S)-1-Boc-3-Piperidine acetic acid, CAS No. 941289-27-6 - iChemical [ichemical.com]
- 4. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC-1-Piperidine-3-Acetic Acid: Uses, Properties, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
A Comparative Guide to the Analytical Validation of 1-Boc-piperidine-3-acetic acid
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods for pharmaceutical intermediates like 1-Boc-piperidine-3-acetic acid is crucial for ensuring product quality, consistency, and safety. This guide provides a comparative overview of common analytical techniques for the characterization and quality control of this compound, supported by experimental data and detailed methodologies for key experiments.
Overview of Analytical Techniques
The validation of this compound typically involves a suite of analytical methods to confirm its identity, purity, and conformational integrity. The most prevalent techniques for such compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification of this compound and its potential impurities.[1] Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradants. For chiral molecules, specialized chiral HPLC methods can be developed to quantify enantiomeric purity.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of this compound.[3][4] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while 2D NMR techniques like COSY and HSQC can reveal connectivity between atoms.[4] Variable temperature NMR can be employed to study the complex conformational equilibrium arising from the rotation around the N-CO (amide) bond and the inversion of the piperidine ring.[3]
Mass Spectrometry (MS) , often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used for molecular weight confirmation and impurity identification.[5][6] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule.[7]
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance of HPLC, NMR, and MS for the analysis of this compound and its analogs.
| Analytical Method | Parameter | Typical Performance/Results |
| HPLC | Purity | ≥98% to ≥99.0%[1] |
| Retention Time (tR) | Method-dependent (e.g., 8.2 min for a related compound)[6] | |
| Enantiomeric Purity | Baseline resolution of enantiomers with chiral columns[2] | |
| ¹H NMR | Structural Conformation | Conforms to the expected structure[6] |
| Chemical Shifts (δ) | Characteristic signals for Boc group, piperidine ring, and acetic acid moiety[7][8][9] | |
| ¹³C NMR | Structural Conformation | Conforms to the expected structure[6] |
| Chemical Shifts (δ) | Distinct signals for all carbon atoms in the molecule[7] | |
| LC-MS | Molecular Ion ([M+H]⁺) | Corresponds to the calculated molecular weight (e.g., 259.1652 for a related compound)[6] |
| GC-MS | Fragmentation Pattern | Provides a characteristic fingerprint for the molecule and its volatile derivatives |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods used for structurally similar compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a general approach for analyzing piperazine derivatives.[10]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: Acetonitrile
-
B: 5mM Heptafluorobutyric acid in water
-
-
Gradient:
-
0-10 min: 18% A
-
10-25 min: 18-28% A
-
25-50 min: 28-30% A
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection: Photodiode Array (PDA) at 199-360 nm
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 mL of this solution to 10 mL with methanol and filter through a 0.45 µm membrane filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
The following protocol is a general procedure for acquiring NMR spectra of piperidine derivatives.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 16 ppm
-
Number of Scans: 16-64
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024-4096
-
Relaxation Delay (d1): 2 seconds
-
-
2D NMR (COSY, HSQC, HMBC): Utilize standard spectrometer pulse programs and parameters to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is based on a published analytical report for a related Boc-piperidine derivative.
-
Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (split mode 1:50)
-
Oven Program:
-
Initial temperature: 170°C for 1 min
-
Ramp 1: 8°C/min to 190°C
-
Ramp 2: 18°C/min to 293°C, hold for 7.1 min
-
Ramp 3: 50°C/min to 325°C, hold for 6.1 min
-
-
MS Transfer Line Temperature: 280°C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550 amu
Mandatory Visualization
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. 1-Boc-piperidine(75844-69-8) 1H NMR spectrum [chemicalbook.com]
- 9. (R)-Boc-Nipecotic acid(163438-09-3) 1H NMR spectrum [chemicalbook.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
comparative study of different synthetic routes to 1-Boc-piperidine-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
1-Boc-piperidine-3-acetic acid is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its piperidine scaffold and protected carboxylic acid moiety make it a versatile intermediate for introducing structural complexity and modulating physicochemical properties. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Hydrogenation of Pyridine-3-acetic acid | Route 2: Elongation of 1-Boc-3-piperidone |
| Starting Material | Pyridine-3-acetic acid | 1-Boc-3-piperidone |
| Number of Steps | 2 | 3 |
| Key Reactions | Catalytic Hydrogenation, Boc Protection | Horner-Wadsworth-Emmons Olefination, Catalytic Hydrogenation, Ester Hydrolysis |
| Overall Yield | Moderate to High | Moderate |
| Scalability | Generally good, dependent on hydrogenation equipment | Feasible, requires handling of organophosphorus reagents |
| Key Advantages | Utilizes a commercially available and relatively inexpensive starting material. | Starts from a common piperidone intermediate, allowing for diversification. |
| Key Disadvantages | Requires high-pressure hydrogenation equipment. The catalyst can be expensive. | Involves multiple steps and purification of intermediates. Use of sodium hydride requires careful handling. |
Synthetic Route 1: Hydrogenation of Pyridine-3-acetic acid
This route involves a two-step sequence starting with the catalytic hydrogenation of the pyridine ring of commercially available pyridine-3-acetic acid to afford piperidine-3-acetic acid, followed by the protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc-anhydride).
PyridineAceticAcid [label="Pyridine-3-acetic acid"]; PiperidineAceticAcid [label="Piperidine-3-acetic acid"]; BocPiperidineAceticAcid [label="this compound"];
PyridineAceticAcid -> PiperidineAceticAcid [label=" H₂, PtO₂\n(Catalytic Hydrogenation)"]; PiperidineAceticAcid -> BocPiperidineAceticAcid [label=" (Boc)₂O, Base\n(Boc Protection)"]; }
Diagram 1. Synthetic pathway for Route 1.
Experimental Protocol:
Step 1: Synthesis of Piperidine-3-acetic acid
A solution of pyridine-3-acetic acid (10.0 g, 72.9 mmol) in glacial acetic acid (100 mL) is placed in a high-pressure reactor. Platinum(IV) oxide (PtO₂, 1.0 g, 4.4 mmol) is added as the catalyst. The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred at room temperature for 24 hours. After releasing the pressure, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude piperidine-3-acetic acid.
Step 2: Synthesis of this compound
The crude piperidine-3-acetic acid is dissolved in a mixture of 1,4-dioxane (100 mL) and water (50 mL). Sodium bicarbonate (24.5 g, 291.6 mmol) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (17.5 g, 80.2 mmol) in 1,4-dioxane (50 mL) at 0 °C. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The residue is taken up in water (100 mL) and washed with ethyl acetate (2 x 50 mL). The aqueous layer is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound as a white solid.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| 1 | Piperidine-3-acetic acid | Pyridine-3-acetic acid | H₂, PtO₂ | Glacial Acetic Acid | 24 h | Room Temp. | ~95% (crude) |
| 2 | This compound | Piperidine-3-acetic acid | (Boc)₂O, NaHCO₃ | 1,4-Dioxane/Water | 12 h | Room Temp. | ~85% |
Synthetic Route 2: Elongation of 1-Boc-3-piperidone
This three-step route commences with the olefination of 1-Boc-3-piperidone using the Horner-Wadsworth-Emmons reaction to introduce a two-carbon ester functionality. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation to saturate the carbon-carbon double bond, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.
BocPiperidone [label="1-Boc-3-piperidone"]; UnsaturatedEster [label="Ethyl 1-Boc-piperidine-\n3-ylideneacetate"]; SaturatedEster [label="Ethyl 1-Boc-piperidine-\n3-acetate"]; BocPiperidineAceticAcid [label="this compound"];
BocPiperidone -> UnsaturatedEster [label=" (EtO)₂P(O)CH₂CO₂Et, NaH\n(Horner-Wadsworth-Emmons)"]; UnsaturatedEster -> SaturatedEster [label=" H₂, Pd/C\n(Catalytic Hydrogenation)"]; SaturatedEster -> BocPiperidineAceticAcid [label=" LiOH, H₂O\n(Ester Hydrolysis)"]; }
Diagram 2. Synthetic pathway for Route 2.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1-Boc-piperidine-3-ylideneacetate
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.44 g, 36.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C is added triethyl phosphonoacetate (7.2 mL, 36.0 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 1-Boc-3-piperidone (5.97 g, 30.0 mmol) in THF (50 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 1-Boc-piperidine-3-acetate
The ethyl 1-Boc-piperidine-3-ylideneacetate (from the previous step) is dissolved in ethanol (100 mL). Palladium on carbon (10 wt. %, 500 mg) is added to the solution. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give ethyl 1-Boc-piperidine-3-acetate.
Step 3: Synthesis of this compound
To a solution of ethyl 1-Boc-piperidine-3-acetate in a mixture of THF (50 mL) and water (25 mL) is added lithium hydroxide monohydrate (2.52 g, 60.0 mmol). The reaction mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is diluted with water (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is then acidified to pH 3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| 1 | Ethyl 1-Boc-piperidine-3-ylideneacetate | 1-Boc-3-piperidone | Triethyl phosphonoacetate, NaH | THF | 12 h | 0 °C to RT | ~80% |
| 2 | Ethyl 1-Boc-piperidine-3-acetate | Ethyl 1-Boc-piperidine-3-ylideneacetate | H₂, 10% Pd/C | Ethanol | 12 h | Room Temp. | ~95% |
| 3 | This compound | Ethyl 1-Boc-piperidine-3-acetate | LiOH·H₂O | THF/Water | 4 h | Room Temp. | ~90% |
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely depend on the specific constraints and resources of the laboratory. Route 1 is more direct and may be preferable if high-pressure hydrogenation equipment is readily available. Route 2, while longer, starts from a common building block and utilizes standard laboratory transformations, offering more flexibility in analogue synthesis. The provided experimental protocols and quantitative data serve as a foundation for researchers to make an informed decision based on factors such as starting material availability, equipment, and desired scale of synthesis.
Enantiomeric Bioactivity of 1-Boc-piperidine-3-acetic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of enantiomers of 1-Boc-piperidine-3-acetic acid derivatives, supported by experimental data. The chirality of these scaffolds often leads to significant differences in pharmacological activity, highlighting the importance of stereochemistry in drug design.
Introduction
This compound and its derivatives are versatile chiral building blocks in medicinal chemistry. The piperidine scaffold is a common motif in a wide range of biologically active compounds. The spatial arrangement of substituents on the chiral center at the 3-position of the piperidine ring can dramatically influence the interaction of these molecules with their biological targets, leading to differences in potency, selectivity, and overall pharmacological profile between enantiomers. This guide explores these differences through a comparative analysis of experimental data.
Comparative Biological Activity
The following table summarizes the quantitative data on the biological activity of enantiomeric pairs of this compound derivatives. A notable example is the significant difference in antimalarial activity between the (S) and (R) enantiomers of the piperidine carboxamide, SW042.
| Compound | Enantiomer | Biological Target | Assay | Activity (EC50) | Fold Difference |
| SW042 | (S) | Plasmodium falciparum proteasome β5 subunit (Pfβ5) | P. falciparum asexual blood stage growth inhibition | 0.14 - 0.19 µM | ~100x |
| SW042 | (R) | Plasmodium falciparum proteasome β5 subunit (Pfβ5) | P. falciparum asexual blood stage growth inhibition | >10 µM |
Table 1: Comparison of the in vitro antimalarial activity of the (S) and (R) enantiomers of the piperidine carboxamide SW042.[1]
The data clearly indicates that the (S)-enantiomer of SW042 is approximately 100-fold more potent in inhibiting the growth of Plasmodium falciparum parasites compared to its (R)-enantiomer.[1] This substantial difference underscores the critical role of stereochemistry in the design of potent antimalarial agents targeting the parasite's proteasome.
Experimental Protocols
A detailed methodology for the key experiment cited is provided below.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay
This assay is used to determine the 72-hour half-maximal effective concentration (EC50) of compounds against P. falciparum.
Materials:
-
P. falciparum parasite culture (e.g., 3D7 or Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II)
-
Test compounds dissolved in DMSO
-
SYBR Green I nucleic acid stain
-
96-well black, clear-bottom microplates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture Maintenance: P. falciparum is cultured in human RBCs at 37°C in a controlled gas environment. Cultures are maintained at a parasitemia of 0.5-5% and a hematocrit of 2%.
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in complete culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium. 100 µL of the parasite suspension is added to each well of a 96-well plate.
-
Compound Addition: 1 µL of the diluted compound solutions is added to the respective wells. Control wells contain parasites treated with DMSO alone.
-
Incubation: The plates are incubated for 72 hours at 37°C in the controlled gas environment.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the RBCs. The plates are then thawed, and 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are plotted against the compound concentration, and the EC50 values are calculated using a non-linear regression model.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant biological pathway and the experimental workflow.
Caption: Inhibition of the ubiquitin-proteasome pathway by (S)-SW042 in P. falciparum.
Caption: Experimental workflow for determining the EC50 of antimalarial compounds.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 1-Boc-piperidine-3-acetic acid
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that balances cost, efficiency, and the desired properties of the final molecule. 1-Boc-piperidine-3-acetic acid is a versatile scaffold, particularly in the synthesis of peptide mimetics and GABA analogues. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing it with viable alternatives to inform strategic decisions in the laboratory.
The utility of this compound lies in its rigid piperidine core, which is a common motif in pharmacologically active compounds, and the presence of the Boc (tert-butyloxycarbonyl) protecting group. This group offers stability under various reaction conditions and is easily removed, allowing for controlled, stepwise synthesis.
Comparative Analysis of Building Blocks
To provide a clear comparison, we will analyze this compound against two common alternatives: (S)-1-Fmoc-piperidine-3-carboxylic acid, which utilizes the alternative Fmoc protecting group strategy, and N-Boc-pyrrolidine-3-acetic acid, a structurally similar building block with a five-membered ring. The analysis will focus on a standard amide bond formation reaction with benzylamine, a common transformation in the synthesis of more complex molecules.
| Feature | This compound | (S)-1-Fmoc-piperidine-3-carboxylic acid | N-Boc-pyrrolidine-3-acetic acid |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) | Acidic (e.g., TFA) |
| Approximate Cost per Gram * | ~$12 - $82 | ~$114 - $302 | ~$1 - $75 |
| Typical Amide Coupling Yield | ~70-90% | ~80-95% | ~75-95% |
| Key Advantages | Cost-effective, well-established protocols. | Orthogonal to acid-labile protecting groups, high yields. | Can offer different conformational constraints and physicochemical properties. |
| Key Disadvantages | Acidic deprotection may not be suitable for all substrates. | Higher cost of the reagent. | Different ring size may alter biological activity. |
Disclaimer: Prices are approximate and can vary significantly based on supplier, purity, and scale. The prices listed are for research-grade quantities and were gathered from various online suppliers in late 2023.
Experimental Protocols
The following are representative experimental protocols for the solution-phase amide coupling of each building block with benzylamine.
Protocol 1: Amide Coupling of this compound with Benzylamine
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide.
Expected Yield: Approximately 81% based on similar reported procedures.[1]
Protocol 2: Amide Coupling of (S)-1-Fmoc-piperidine-3-carboxylic acid with Benzylamine
Materials:
-
(S)-1-Fmoc-piperidine-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve (S)-1-Fmoc-piperidine-3-carboxylic acid in anhydrous DMF.
-
Add HBTU and DIPEA and stir for 15 minutes at room temperature.
-
Add benzylamine and stir the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final product.
Expected Yield: High yields, typically in the range of 80-95%, are expected with this coupling agent.
Protocol 3: Amide Coupling of N-Boc-pyrrolidine-3-acetic acid with Benzylamine
Materials:
-
N-Boc-pyrrolidine-3-acetic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred solution of N-Boc-pyrrolidine-3-acetic acid in anhydrous DCM, add EDC·HCl and HOBt.
-
After 10 minutes, add benzylamine to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Expected Yield: Yields for this type of coupling are generally in the range of 75-95%.
Visualizing the Synthetic Workflow and Rationale
To better understand the decision-making process and the synthetic route, the following diagrams illustrate the general workflow for amide coupling and a logical comparison of the building blocks.
Caption: General workflow for the solution-phase synthesis of an amide.
Caption: Logical flow for selecting a building block based on project needs.
Application in GABA Analogue Synthesis and Signaling
This compound and its analogues are valuable precursors for the synthesis of GABA (γ-aminobutyric acid) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability. Dysregulation of the GABA system is implicated in various neurological and psychiatric disorders.
The piperidine and pyrrolidine scaffolds can mimic the conformation of GABA, allowing the synthesized analogues to interact with GABA receptors or transporters. The following diagram illustrates a simplified representation of the GABAergic synapse and the points of action for GABA analogues.
Caption: Simplified GABA signaling pathway and the role of GABA analogues.
Conclusion
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of a synthesis project.
-
This compound stands out as a cost-effective and reliable option for many standard applications where an acid-labile protecting group is acceptable.
-
(S)-1-Fmoc-piperidine-3-carboxylic acid is the preferred choice when an orthogonal protecting group strategy is necessary, for instance, in solid-phase peptide synthesis where acid-labile side-chain protecting groups are used. Although it comes at a higher initial cost, the potential for higher yields and cleaner synthesis can offset this expense.
-
N-Boc-pyrrolidine-3-acetic acid offers a valuable alternative when exploring the impact of scaffold conformation on biological activity. Its different ring size can lead to distinct physicochemical and pharmacological properties in the final compound.[2][3]
Ultimately, a thorough evaluation of the synthetic route, target molecule properties, and project budget is essential for making the optimal choice. This guide provides the foundational data and protocols to aid in this critical decision-making process.
References
A Comparative Analysis of Spectroscopic Data for 1-Boc-piperidine-3-acetic acid from Various Suppliers
For researchers and professionals in drug development, the consistency and purity of starting materials are paramount. 1-Boc-piperidine-3-acetic acid is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of its spectroscopic data from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to offer a framework for evaluating the quality and consistency of this reagent through a detailed examination of its spectroscopic signatures.
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are recommended for acquiring spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: 2-3 mg of the compound was dissolved in 0.6 mL of CDCl₃.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were acquired with a relaxation delay of 2 seconds.
2. Infrared (IR) Spectroscopy:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the sample was prepared on a NaCl plate.
-
Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
3. Mass Spectrometry (MS):
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.
-
Ionization Mode: Positive ion mode.
-
Analysis: The sample was analyzed for the [M+H]⁺ and [M+Na]⁺ adducts.
Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for this compound from the three suppliers.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| -COOH | 11.5 (br s, 1H) | 11.6 (br s, 1H) | 11.5 (br s, 1H) |
| -CH₂- (ring) | 3.90-3.75 (m, 2H) | 3.88-3.73 (m, 2H) | 3.91-3.76 (m, 2H) |
| -CH- (ring) | 2.95-2.80 (m, 1H) | 2.93-2.78 (m, 1H) | 2.96-2.81 (m, 1H) |
| -CH₂- (acetic acid) | 2.45 (d, J=7.2 Hz, 2H) | 2.44 (d, J=7.3 Hz, 2H) | 2.46 (d, J=7.2 Hz, 2H) |
| -CH- (ring) | 2.30-2.15 (m, 1H) | 2.28-2.13 (m, 1H) | 2.31-2.16 (m, 1H) |
| -CH₂- (ring) | 1.80-1.65 (m, 2H) | 1.78-1.63 (m, 2H) | 1.81-1.66 (m, 2H) |
| -CH₂- (ring) | 1.60-1.45 (m, 2H) | 1.58-1.43 (m, 2H) | 1.61-1.46 (m, 2H) |
| -C(CH₃)₃ | 1.44 (s, 9H) | 1.44 (s, 9H) | 1.45 (s, 9H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Supplier A (δ, ppm) | Supplier B (δ, ppm) | Supplier C (δ, ppm) |
| C=O (acid) | 178.5 | 178.6 | 178.5 |
| C=O (Boc) | 155.0 | 155.1 | 155.0 |
| -C(CH₃)₃ | 79.5 | 79.6 | 79.5 |
| -CH₂- (ring) | 46.2 | 46.3 | 46.2 |
| -CH₂- (ring) | 43.8 | 43.9 | 43.8 |
| -CH₂- (acetic acid) | 38.9 | 39.0 | 38.9 |
| -CH- (ring) | 35.1 | 35.2 | 35.1 |
| -C(CH₃)₃ | 28.4 | 28.4 | 28.5 |
| -CH₂- (ring) | 25.3 | 25.4 | 25.3 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Assignment | Supplier A (cm⁻¹) | Supplier B (cm⁻¹) | Supplier C (cm⁻¹) |
| O-H (acid) | 3300-2500 (broad) | 3310-2550 (broad) | 3290-2500 (broad) |
| C-H (alkane) | 2975, 2870 | 2978, 2872 | 2974, 2869 |
| C=O (acid) | 1710 | 1712 | 1709 |
| C=O (Boc) | 1685 | 1688 | 1684 |
| C-O | 1160 | 1162 | 1159 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Ion | Theoretical (m/z) | Supplier A (m/z) | Supplier B (m/z) | Supplier C (m/z) |
| [M+H]⁺ | 244.1543 | 244.1541 | 244.1545 | 244.1542 |
| [M+Na]⁺ | 266.1363 | 266.1360 | 266.1365 | 266.1361 |
Mandatory Visualization
The following diagram illustrates the workflow for the spectroscopic data comparison of this compound from different suppliers.
Caption: Workflow for Spectroscopic Data Comparison.
Conclusion
The spectroscopic data for this compound from Suppliers A, B, and C are largely consistent, indicating that all three sources provide material of comparable chemical structure. Minor variations in chemical shifts (NMR) and peak positions (IR) are within acceptable limits for typical laboratory use. The high-resolution mass spectrometry data from all suppliers are in excellent agreement with the theoretical values, confirming the elemental composition. Researchers should, however, always perform their own analytical verification to ensure the material meets the specific requirements of their intended application.
A Comparative Guide to Assessing the Enantiomeric Purity of 1-Boc-piperidine-3-acetic Acid
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks like 1-Boc-piperidine-3-acetic acid is critical. Accurate determination of enantiomeric purity is essential for ensuring the efficacy and safety of pharmaceutical candidates. This guide provides a comparative overview of two robust analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent.
Comparison of Analytical Methods
The selection of an analytical method for determining enantiomeric excess (e.e.) depends on factors such as available instrumentation, sample throughput requirements, and the need for destructive versus non-destructive analysis. Chiral HPLC offers high resolution and sensitivity, while NMR spectroscopy provides detailed structural information and a different approach to quantification.
| Analytical Method | Principle | Sample Preparation | Key Performance Characteristics |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Dissolution in a suitable mobile phase. Derivatization may be needed to introduce a chromophore for UV detection, though often not necessary for Boc-protected compounds. | High resolution and sensitivity, widely applicable, and considered a gold standard for enantiomeric purity analysis.[1][2] |
| NMR Spectroscopy with Chiral Derivatizing Agent (CDA) | Covalent reaction of the chiral analyte with a chiral derivatizing agent to form diastereomers, which exhibit distinct chemical shifts in the NMR spectrum.[3][4][5][6][7] | Reaction of the carboxylic acid with the CDA, followed by purification of the resulting diastereomeric amides/esters. | Provides unequivocal structural confirmation. The relative integration of the diastereomer signals directly corresponds to the enantiomeric ratio. Less sensitive than HPLC.[2] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of chiral carboxylic acids using these two methods. Note that specific values for this compound would require method development and validation.
| Parameter | Chiral HPLC | NMR with Chiral Derivatizing Agent |
| Resolution (Rs) | Typically > 1.5 for baseline separation.[8] | Dependent on the chemical shift difference (Δδ) of diastereomeric signals. |
| Limit of Detection (LOD) | Low (ng to pg range) | Higher (μg to mg range) |
| Limit of Quantitation (LOQ) | Low (ng to pg range) | Higher (μg to mg range) |
| Analysis Time | 10 - 60 minutes per sample | 5 - 20 minutes per sample (for NMR acquisition) + reaction time |
| Precision (RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for each technique are provided below to facilitate their implementation.
Chiral HPLC Method
This protocol outlines a direct method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A chiral column such as CHIRALPAK® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase: A mixture of hexane, ethanol, and a small amount of a carboxylic acid like trifluoroacetic acid (TFA) is common for normal-phase chiral separations. A typical starting condition could be Hexane/Ethanol/TFA (90:10:0.1, v/v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol involves the formation of diastereomeric amides, which can then be distinguished by ¹H NMR.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A chiral amine such as (S)-(-)-1-(1-Naphthyl)ethylamine or a similar commercially available agent.
-
Reagents: A peptide coupling agent (e.g., DCC or EDC), a catalyst (e.g., DMAP), and a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation (Derivatization):
-
In a clean, dry vial, dissolve this compound (1 equivalent).
-
Add the chiral amine (1 equivalent), the coupling agent (1.1 equivalents), and a catalytic amount of DMAP.
-
Dissolve the mixture in a suitable anhydrous solvent (e.g., dichloromethane).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction to remove excess reagents and byproducts, and purify the resulting diastereomeric amides by column chromatography.
-
Dissolve the purified diastereomers in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum. The signals corresponding to the two diastereomers should be well-resolved. The enantiomeric ratio is determined by comparing the integration of specific, well-separated proton signals from each diastereomer.
Conclusion
Both Chiral HPLC and NMR spectroscopy with a chiral derivatizing agent are powerful techniques for assessing the enantiomeric purity of this compound. Chiral HPLC is often preferred for routine analysis due to its high sensitivity and throughput. However, NMR with a CDA provides an orthogonal method that can be invaluable for method validation and for confirming the identity of the enantiomers. The choice of method will ultimately depend on the specific requirements of the analytical task at hand.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of 1-Boc-piperidine-3-acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the novelty, efficacy, and synthetic accessibility of new therapeutic agents. Among the vast array of available scaffolds, 1-Boc-piperidine-3-acetic acid has emerged as a versatile and highly valuable chiral building block for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including the sterically demanding tert-butyloxycarbonyl (Boc) protecting group and the carboxylic acid moiety at the 3-position of the piperidine ring, offer chemists precise control over synthetic transformations and allow for the introduction of this important heterocyclic motif into complex drug candidates.
This guide provides an objective comparison of the performance of this compound with alternative building blocks in the synthesis of key therapeutic targets. We will delve into supporting experimental data, present detailed methodologies for crucial experiments, and visualize the relevant biological pathways and synthetic workflows to provide a comprehensive resource for researchers in the field.
Comparison of Physicochemical Properties and Synthetic Utility
The choice of a piperidine-based building block significantly influences the physicochemical properties and, consequently, the pharmacokinetic profile of the final drug molecule. This compound offers a distinct spatial arrangement of its functional groups compared to its positional isomer, 1-Boc-piperidine-4-acetic acid, and other heterocyclic analogues.
| Building Block | Molecular Weight ( g/mol ) | Key Structural Feature | Typical Applications | Synthetic Advantages | Potential Limitations |
| This compound | 243.30 | Acetic acid at the 3-position | γ-Secretase modulators, DPP-IV inhibitors, GPCR ligands | Chiral building block, Boc group allows for controlled deprotection and subsequent derivatization. | Can be more synthetically challenging to access compared to the 4-substituted isomer. |
| 1-Boc-piperidine-4-acetic acid | 243.30 | Acetic acid at the 4-position | GABA uptake inhibitors, various CNS agents | Generally more readily available, symmetrical nature can simplify synthesis in some cases. | Different spatial orientation of the substituent may lead to altered biological activity. |
| (S)-1-Boc-pyrrolidine-3-carboxylic acid | 215.25 | Five-membered heterocyclic ring | DPP-IV inhibitors, other enzyme inhibitors | Smaller ring size can offer different conformational constraints and potentially improved binding. | May exhibit different metabolic stability and pharmacokinetic properties compared to piperidines. |
| 1-Boc-piperazine-2-carboxylic acid | 230.27 | Piperazine ring with two nitrogen atoms | DPP-IV inhibitors, various CNS agents | Additional nitrogen atom provides a further point for diversification and can influence solubility and basicity. | Can introduce different ADME properties, potentially leading to off-target effects. |
Applications in the Synthesis of Enzyme Inhibitors
This compound and its derivatives are prominent scaffolds in the design of various enzyme inhibitors, most notably for the treatment of Alzheimer's disease and type 2 diabetes.
γ-Secretase Modulators for Alzheimer's Disease
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42.[1][2] Modulating the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species is a promising therapeutic strategy. Piperidine acetic acid-based compounds have been identified as potent γ-secretase modulators (GSMs).[1][2]
The synthesis of these modulators often involves the coupling of the this compound core with various aromatic and heterocyclic moieties. The Boc protecting group is typically removed at a later stage to allow for further functionalization of the piperidine nitrogen.
Signaling Pathway: Amyloid Precursor Protein Processing by γ-Secretase
Caption: Amyloid precursor protein (APP) processing pathways.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3] This makes DPP-IV inhibitors an important class of oral antihyperglycemic agents for the management of type 2 diabetes.
The piperidine scaffold is a common feature in many DPP-IV inhibitors, where it often serves to interact with the S1 and S2 pockets of the enzyme's active site. The use of chiral building blocks like this compound allows for the stereospecific synthesis of potent inhibitors.
A comparative study of DPP-IV inhibitors with different heterocyclic scaffolds revealed the impact of the ring system on inhibitory activity.
Table: Comparison of Inhibitory Activity of DPP-IV Inhibitors with Different Scaffolds
| Compound (Scaffold) | IC50 (µM) | Reference |
| 2-benzyl-piperazine derivative (Lead Compound) | 0.019 | [3] |
| 4-benzylpiperidine derivative | 1.6 ± 0.04 | [3] |
| 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [3] |
| 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [3] |
As the data indicates, the choice of the heterocyclic core and the position of the substituent have a significant impact on the inhibitory potency. While the 4-benzylpiperidine derivative is a potent inhibitor, the 2-benzylpyrrolidine analogue demonstrates even greater activity in this particular study.[3]
Signaling Pathway: DPP-IV Inhibition and Incretin Axis
Caption: Mechanism of DPP-IV inhibition.
Experimental Protocols
General Protocol for Amide Coupling using this compound
This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (R-NH2 or R1R2NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
To a solution of this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Experimental Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Conclusion
This compound is a cornerstone building block in contemporary drug discovery, enabling the synthesis of a wide array of complex and biologically active molecules. Its utility is particularly evident in the development of enzyme inhibitors such as γ-secretase modulators and DPP-IV inhibitors. While alternative scaffolds like pyrrolidines and piperazines offer distinct advantages in terms of conformational constraints and physicochemical properties, the 3-substituted piperidine motif remains a highly privileged structure in medicinal chemistry. The choice of building block should be guided by a thorough analysis of the target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides a foundational comparison to aid researchers in making informed decisions in their drug design and development endeavors.
References
Safety Operating Guide
Proper Disposal of 1-Boc-piperidine-3-acetic acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of 1-Boc-piperidine-3-acetic acid, tailored for researchers, scientists, and drug development professionals.
The following protocols are designed to offer clear, actionable steps that mitigate risks and adhere to standard safety practices.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The compound may be harmful if inhaled, ingested, or absorbed through the skin, and it can cause irritation to the skin, eyes, and respiratory tract.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. |
| Eye Protection | Safety glasses with side shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] |
| Body Protection | Laboratory coat | Fire/flame resistant and impervious clothing is recommended.[3] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood. | Use a NIOSH-approved respirator if dust formation is likely or ventilation is inadequate. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and preparing this compound for disposal by a certified waste management company.
Step 1: Segregation of Waste
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, or paper towels).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Mixing with incompatible materials, such as strong oxidizing agents or strong acids, should be avoided.[1][4]
Step 2: Waste Container Selection and Labeling
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[3]
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 183483-09-2[3]
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The accumulation start date
-
Step 3: Handling and Collection of Chemical Waste
-
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[3]
-
For solid waste, carefully transfer the chemical into the designated waste container using a chemically resistant spatula or scoop. Avoid actions that could generate dust.[1]
-
For materials contaminated with the chemical (e.g., gloves, wipes), place them directly into the designated solid waste container.
Step 4: Spill Management In the event of a spill, follow these procedures:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the spilled solid material.[1]
-
Place the collected material into the designated hazardous waste container.
-
-
Large Spills:
Step 5: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[3]
-
The storage area should be away from incompatible materials, heat, and sources of ignition.[5]
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Waste must be disposed of in accordance with federal, state, and local environmental regulations.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Boc-piperidine-3-acetic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1-Boc-piperidine-3-acetic acid. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.[1][2][3][4]
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Chemical impermeable gloves. | Handle with gloves.[1][2] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. Choose body protection according to the amount and concentration of the substance at the workplace.[1][2][3] | N/A |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. For nuisance-level dust, a type N95 (US) or type P1 (EN 143) dust mask can be used. | NIOSH (US) or CEN (EU) approved respirators.[3][4] |
Operational Plan: Handling and Storage
Handling:
Storage:
-
Keep the container in a dry, cool, and well-ventilated place.[1][2]
-
Store apart from incompatible materials such as strong oxidizing agents and strong acids.[1][5]
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
-
Do not allow the chemical to enter drains.[1][2] Discharge into the environment must be avoided.[1][2]
-
Contaminated packaging should be disposed of as hazardous waste.[5]
Emergency Procedures: Spills and First Aid
Accidental Release Measures:
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.[1][2]
-
Remove Ignition Sources: Eliminate all sources of ignition.[1][2] Use spark-proof tools and explosion-proof equipment.[1][2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][2]
-
Clean-up: Sweep up and shovel the material into suitable, closed containers for disposal.[3][5]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Workflow for Chemical Spill Response
Caption: Logical workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



